Disul
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O5S/c9-6-1-2-8(7(10)5-6)14-3-4-15-16(11,12)13/h1-2,5H,3-4H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEINPVZRDJRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041297 | |
| Record name | 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149-26-8, 136-78-7 | |
| Record name | Disul | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disul [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disul | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISUL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYG80OXZ0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Unforeseen Therapeutic Journey of Disulfiram: From Industrial Chemical to Aversive Agent and Beyond
An In-depth Technical Guide on the Medical History and Repurposing of Disulfiram
Disulfiram, a sulfur-containing organic compound, has traversed a remarkable and largely serendipitous path in the annals of medicine. Initially synthesized for industrial applications, its potent physiological effects upon concurrent alcohol consumption led to its pioneering role as the first pharmacological treatment for alcohol dependence. This technical guide provides a comprehensive overview of the history of Disulfiram's use in medicine, detailing its discovery, the seminal experiments that defined its primary therapeutic indication, and its subsequent exploration for the treatment of cocaine dependence and various cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental underpinnings and evolving understanding of this multifaceted molecule.
The Accidental Discovery and Early Development for Alcoholism
The story of Disulfiram's medical application begins not in a pharmaceutical laboratory, but in the rubber industry. First synthesized in 1881, tetraethylthiuram disulfide, as it was then known, was utilized to accelerate the vulcanization of rubber. In the 1930s, astute observations were made of rubber industry workers experiencing profound illness after consuming alcohol, a phenomenon not seen in their abstinent colleagues.
This crucial link between the chemical and alcohol intolerance was independently and more formally investigated in the 1940s by Danish researchers Erik Jacobsen and Jens Hald. While studying the compound for its potential as a vermicidal agent, they, along with their colleagues, personally ingested the drug to assess its safety. Subsequent social engagements involving alcoholic beverages led to the personal and unpleasant rediscovery of what is now known as the Disulfiram-ethanol reaction. This firsthand experience prompted a systematic investigation into its potential as a deterrent for alcoholism.
Key Historical Milestones
| Year | Event | Reference(s) |
| 1881 | Disulfiram (tetraethylthiuram disulfide) is first synthesized. | |
| 1930s | Reports emerge of rubber industry workers experiencing adverse reactions to alcohol after exposure to tetraethylthiuram disulfide. | |
| 1940s | Danish researchers Erik Jacobsen and Jens Hald "rediscover" the alcohol-sensitizing effects of Disulfiram during self-experimentation for its use as a parasiticidal agent. | |
| 1948 | Jacobsen and Hald publish their findings on the physiological effects of Disulfiram when combined with alcohol. | [1] |
| 1951 | The U.S. Food and Drug Administration (FDA) approves Disulfiram for the treatment of chronic alcoholism. |
Mechanism of Action in Alcohol Aversion
Disulfiram's efficacy as an alcohol deterrent lies in its potent and irreversible inhibition of the enzyme aldehyde dehydrogenase (ALDH). In the normal metabolic pathway of ethanol, alcohol dehydrogenase (ADH) first oxidizes ethanol to acetaldehyde. Subsequently, ALDH rapidly converts the toxic acetaldehyde into the relatively harmless acetate.
Disulfiram disrupts this process at the second step. By inhibiting ALDH, it causes a rapid and significant accumulation of acetaldehyde in the blood upon alcohol consumption. This buildup of acetaldehyde is responsible for the characteristic and highly unpleasant Disulfiram-ethanol reaction.
Figure 1: Ethanol Metabolism and Disulfiram's Mechanism of Action.
The Disulfiram-Ethanol Reaction
The symptoms of the Disulfiram-ethanol reaction are severe and serve as a powerful negative reinforcement to discourage alcohol consumption.
| Symptom Category | Manifestations |
| Cardiovascular | Flushing, tachycardia, palpitations, hypotension |
| Gastrointestinal | Nausea, vomiting |
| Neurological | Headache, blurred vision, confusion |
| Respiratory | Shortness of breath |
| General | Sweating, weakness |
Seminal Experimental Protocols
The Original Hald and Jacobsen Experiment (1948) - A Reconstructed Protocol
While the original publication lacks a detailed, step-by-step protocol in the modern sense, based on the available information, a reconstruction of their likely methodology is as follows:
Objective: To characterize the physiological effects of ethanol consumption following the administration of Disulfiram.
Participants: Healthy adult volunteers, including the researchers themselves.
Materials:
-
Disulfiram tablets (1.0-1.5 grams).
-
Ethanol source (e.g., gin, 40 ml).
-
Apparatus for measuring blood acetaldehyde levels (e.g., colorimetric reaction with p-hydroxydiphenyl and isolation of 2,4-dinitrophenylhydrazine derivative from expired air).[1]
-
Equipment for monitoring cardiovascular and respiratory parameters.
Procedure:
-
Disulfiram Administration: Participants ingested a single oral dose of 1.0 to 1.5 grams of Disulfiram.
-
Washout Period: A period of at least 12 hours was allowed to elapse between Disulfiram administration and alcohol challenge to ensure absorption and distribution of the drug.
-
Alcohol Challenge: Participants consumed a standardized dose of 40 ml of gin.
-
Observation and Data Collection:
-
Subjective symptoms (flushing, nausea, headache, etc.) were recorded.
-
Physiological parameters (heart rate, blood pressure, respiratory rate) were monitored.
-
Blood and expired air samples were collected to measure acetaldehyde concentrations. Hald and Jacobsen demonstrated an eightfold increase in blood aldehyde concentration after alcohol consumption in individuals pre-treated with 1.5 g of Disulfiram.[1]
-
-
Data Analysis: The observed physiological changes and symptoms were correlated with the measured acetaldehyde levels.
Repurposing Disulfiram: New Therapeutic Avenues
The unique biochemical properties of Disulfiram have led to its investigation in other therapeutic areas beyond alcoholism.
Treatment of Cocaine Dependence
The rationale for using Disulfiram to treat cocaine dependence stems from its ability to inhibit dopamine-β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels, which may in turn produce aversive effects when cocaine is used, or reduce craving.
| Study | Number of Participants | Dosage | Key Findings |
| Carroll et al. (1998) | 122 | 250 mg/day | Disulfiram was associated with longer periods of cocaine abstinence compared to placebo. |
| Petrakis et al. (2000) | 20 | 250 mg/day | In methadone-maintained patients, Disulfiram significantly reduced cocaine use. |
| Carroll et al. (2004) | 121 | 250 mg/day | Disulfiram was effective in reducing cocaine use, particularly in patients who did not also have alcohol dependence. |
Potential as an Anti-Cancer Agent
More recently, Disulfiram has garnered significant interest for its potential anti-cancer properties. Its mechanisms of action in this context are multifaceted and appear to be, at least in part, dependent on the presence of copper.
The anti-neoplastic effects of Disulfiram are thought to be mediated through several pathways, including:
-
Proteasome Inhibition: Disulfiram, particularly in the presence of copper, can inhibit the 26S proteasome, a critical cellular machine responsible for degrading proteins. This leads to an accumulation of misfolded proteins and the induction of apoptosis (programmed cell death) in cancer cells.
-
Inhibition of Aldehyde Dehydrogenase (ALDH): Many cancer stem cells exhibit high levels of ALDH activity, which is associated with resistance to chemotherapy. By inhibiting ALDH, Disulfiram may selectively target these cancer stem cells.
-
Induction of Oxidative Stress: Disulfiram can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and apoptosis.[2]
-
Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is often constitutively active in cancer cells and promotes their survival and proliferation. Disulfiram has been shown to inhibit this pathway.[3][4][5][6]
Figure 2: Simplified Representation of Disulfiram's Anti-Cancer Signaling Pathways.
Representative Clinical Trial Protocol for Cocaine Dependence
Title: A Randomized, Double-Blind, Placebo-Controlled Trial of Disulfiram for the Treatment of Cocaine Dependence.
Objective: To evaluate the efficacy and safety of Disulfiram (250 mg/day) compared to placebo in reducing cocaine use among individuals with cocaine dependence.
Study Design: A 12-week, parallel-group, randomized, double-blind, placebo-controlled clinical trial.
Participants:
-
Inclusion Criteria:
-
Age 18-65 years.
-
Meet DSM-IV criteria for cocaine dependence.
-
Provide informed consent.
-
-
Exclusion Criteria:
-
Current dependence on other substances (except nicotine).
-
Significant medical or psychiatric illness.
-
Pregnancy or lactation.
-
Interventions:
-
Experimental Group: Disulfiram 250 mg orally, once daily.
-
Control Group: Identical placebo tablet orally, once daily.
-
Psychosocial Intervention: All participants will receive weekly individual cognitive-behavioral therapy.
Assessments:
-
Baseline: Medical history, physical examination, psychiatric evaluation, and urine drug screen.
-
Weekly:
-
Urine drug screens for cocaine metabolites.
-
Self-report of cocaine use, craving, and adverse events.
-
Assessment of medication compliance.
-
-
End of Study (Week 12): Repeat of baseline assessments.
Outcome Measures:
-
Primary: Percentage of cocaine-negative urine samples during the 12-week treatment period.
-
Secondary:
-
Longest period of continuous cocaine abstinence.
-
Self-reported days of cocaine use.
-
Craving scores.
-
Treatment retention.
-
Adverse events.
-
Statistical Analysis: The primary outcome will be analyzed using a mixed-effects model for repeated measures. Secondary outcomes will be analyzed using appropriate statistical tests (e.g., t-tests, chi-square tests).
Conclusion
The history of Disulfiram in medicine is a compelling example of serendipity and scientific inquiry. From its origins as an industrial chemical to its establishment as a cornerstone of alcohol aversion therapy, its journey has been remarkable. The ongoing exploration of its therapeutic potential in cocaine dependence and oncology underscores the importance of re-evaluating established drugs for new applications. While its use is not without challenges, including patient compliance and potential side effects, a thorough understanding of its history, mechanisms of action, and clinical data is essential for researchers and clinicians seeking to leverage its unique properties for the benefit of patients. Further research into its molecular targets and the optimization of its therapeutic window will undoubtedly continue to shape the future of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Disulfiram modulated ROS–MAPK and NFκB pathways and targeted breast cancer cells with cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfiram inhibits TGF-β-induced epithelial-mesenchymal transition and stem-like features in breast cancer via ERK/NF-κB/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfiram targeting lymphoid malignant cell lines via ROS-JNK activation as well as Nrf2 and NF-kB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfiram targeting lymphoid malignant cell lines via ROS-JNK activation as well as Nrf2 and NF-kB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serendipitous Discovery and Pioneering Applications of Disulfiram: A Technical Review
Foreword: This technical guide provides an in-depth examination of the discovery and initial therapeutic applications of Disulfiram (tetraethylthiuram disulfide). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the early experimental evidence, clinical methodologies, and the foundational data that established Disulfiram as the first pharmacological agent for the treatment of alcohol dependence.
Discovery: From Industrial Accelerator to Aversion Agent
The journey of Disulfiram from an industrial chemical to a pharmaceutical agent is a classic example of serendipity in scientific discovery. Synthesized in the 1880s, tetraethylthiuram disulfide was initially used in the rubber industry as an accelerator for the vulcanization process, a method to harden rubber by treating it with sulfur.[1]
For decades, its physiological effects were largely unknown, though anecdotal reports from the 1930s noted that rubber factory workers exposed to the compound developed a profound intolerance to alcohol.[1] However, it was not until the 1940s that this observation was scientifically investigated.
In 1947, Danish researchers Erik Jacobsen and Jens Hald, while investigating compounds for the treatment of parasitic infections at the Medicinalco company in Copenhagen, conducted self-experiments with Disulfiram to assess its safety.[1] After ingesting a small dose of the compound, they later became violently ill after consuming alcoholic beverages at a social gathering. They correctly hypothesized that the drug was interacting with the alcohol and promptly initiated a study to confirm their findings, which was published in 1948.[1]
Mechanism of Action: The Acetaldehyde Blockade
The severe reaction to alcohol, now known as the Disulfiram-Ethanol Reaction (DER), is caused by the drug's potent and irreversible inhibition of the enzyme aldehyde dehydrogenase (ALDH), particularly the mitochondrial isoform ALDH2.[2]
Under normal physiological conditions, ethanol is metabolized in the liver in a two-step process. First, alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde. Subsequently, aldehyde dehydrogenase rapidly converts the toxic acetaldehyde into non-toxic acetate. Disulfiram disrupts this pathway at the second step. By inhibiting ALDH, it causes a rapid accumulation of acetaldehyde in the blood, to levels 5 to 10 times higher than would occur from alcohol metabolism alone.[2]
Acetaldehyde is a highly toxic compound and its accumulation is responsible for the constellation of unpleasant symptoms that characterize a hangover. The Disulfiram-induced surge in acetaldehyde produces these effects almost immediately and with much greater severity.[2]
// Invisible edge to link the two processes visually Acetaldehyde -> ALDH_Inhibited [style=invis]; }
Caption: Disulfiram's inhibition of ALDH in the ethanol metabolism pathway.
Initial Applications and Experimental Protocols
Following the discovery by Jacobsen and Hald, the first clinical application was pioneered by Dr. Oluf Martensen-Larsen, who began treating patients with chronic alcoholism with Disulfiram in late 1947.[3] The therapeutic principle was not to cure the addiction directly, but to create a powerful deterrent that would support the patient's commitment to abstinence.[4]
Protocol: The Jacobsen and Hald Self-Experimentation (Reconstructed)
While the exact, detailed protocol from their personal notebooks is not available, a reconstructed methodology based on their 1948 publication and subsequent reports can be outlined as follows:
-
Objective: To determine the safety and potential side effects of tetraethylthiuram disulfide in human subjects.
-
Subject Enrollment: Self-enrollment of researchers (n=2, E. Jacobsen, J. Hald).
-
Drug Administration:
-
Dosage: Ingestion of a small, single oral dose of Disulfiram. Initial doses in these early self-experiments were likely in the range of 0.5g to 1.5g.
-
Observation Period (Initial): Subjects monitored themselves for immediate adverse effects in the absence of alcohol for a period of several hours to days. No significant effects were noted.
-
-
Alcohol Challenge (Unintentional):
-
Administration: Ingestion of a standard alcoholic beverage (e.g., wine, beer) at a social gathering, hours to days after Disulfiram administration.
-
Observation: Onset of an acute, severe physiological reaction.
-
-
Data Collection (Qualitative): The researchers documented the symptoms experienced, which included:
-
Intense facial flushing
-
Palpitations and increased heart rate
-
Headache
-
Nausea and vomiting
-
General malaise
-
Protocol: Early Clinical Trials for Alcoholism (Martensen-Larsen, 1948)
This protocol is based on the initial clinical study involving 83 patients with chronic alcoholism.
-
Objective: To evaluate the efficacy of Disulfiram as a deterrent to alcohol consumption in patients with chronic alcoholism.
-
Patient Selection: 83 patients with a history of chronic, severe alcohol abuse were enrolled.
-
Treatment Phases:
-
Phase 1: Sensitization Period (In-patient):
-
Patients were hospitalized for an initial period.
-
Dosage: An initial high loading dose of Disulfiram was administered, typically ranging from 1,000 to 3,000 mg (1.0g to 3.0g) daily for the first few days to ensure full enzyme inhibition.[5]
-
Maintenance Dose: The dose was then reduced to a maintenance level, typically between 500 and 1,000 mg daily.[6]
-
-
Phase 2: Alcohol Challenge (Supervised):
-
After the sensitization period, each patient underwent a supervised "alcohol test."
-
A small, controlled amount of alcohol (e.g., 15-30 mL of whiskey or equivalent) was administered.
-
The purpose was to induce the Disulfiram-Ethanol Reaction in a safe, medically supervised environment, thereby demonstrating the potent effects of the drug to the patient. This served as a powerful conditioning tool.
-
-
Phase 3: Out-patient Maintenance:
-
Patients were discharged with a prescription for a daily maintenance dose of Disulfiram.
-
Regular follow-up appointments were scheduled to monitor compliance and outcomes.
-
-
Caption: Workflow of the initial clinical application of Disulfiram.
Quantitative Data from Initial Studies
Obtaining precise, consolidated data from the earliest studies is challenging due to the narrative style of mid-20th-century medical reporting. However, by synthesizing information from several early reports, we can construct a representative summary of the dosages used and outcomes observed.
| Parameter | Martensen-Larsen (1948)[3] | Early Danish Studies (Late 1940s)[5] |
| Number of Patients | 83 | Not specified |
| Initial Loading Dose | Not explicitly detailed, but part of the high-dose paradigm | 1,000 - 3,000 mg/day |
| Maintenance Dose | Not explicitly detailed, but part of the high-dose paradigm | 500 - 1,000 mg/day[6] |
| Reported Efficacy | Described as successful in a majority of patients who continued treatment. | High efficacy reported, forming the basis for its adoption. |
| Key Patient Outcome | Patients "lost the taste for wine and spirits."[3] | Effective deterrence and support for abstinence. |
Table 1: Dosages and Outcomes in Pioneering Disulfiram Studies
| Symptom Category | Specific Manifestations of Disulfiram-Ethanol Reaction (DER) |
| Cardiovascular | Flushing, throbbing in head and neck, palpitations, tachycardia, hypotension.[2] |
| Respiratory | Respiratory difficulty, shortness of breath, hyperventilation.[2] |
| Gastrointestinal | Nausea, copious vomiting.[2] |
| Neurological | Throbbing headache, weakness, vertigo, blurred vision, confusion.[2] |
| General | Sweating, thirst, chest pain, marked uneasiness.[2] |
Table 2: Symptoms of the Disulfiram-Ethanol Reaction Reported in Early Studies
Conclusion and Evolution
The discovery of Disulfiram's effects marked a pivotal moment in the treatment of alcoholism, introducing the first-ever pharmacotherapeutic option. The initial paradigm, characterized by high doses and mandatory alcohol challenges, was based on aversion conditioning.[5] However, reports of severe reactions, including some fatalities, led to a significant evolution in its clinical use.[5] By the late 1950s, the therapeutic emphasis shifted from aversion to abstinence support, utilizing lower, safer dosages and omitting the alcohol challenge.[5] This approach, combined with counseling and psychosocial support, remains the standard for its use today. While newer medications have since been developed, the foundational discovery of Disulfiram opened the door to the biological understanding and pharmacological treatment of addiction.
References
- 1. Chapter 3—Disulfiram - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Disulfiram - Wikipedia [en.wikipedia.org]
- 3. Treatment of alcoholism with a sensitizing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dtc-scheme.in [dtc-scheme.in]
- 5. thenestledrecovery.com [thenestledrecovery.com]
- 6. scispace.com [scispace.com]
Unraveling the Preclinical Promise: A Technical Guide to Disulfiram for Lyme Disease
For Immediate Release: A Comprehensive Review of Preclinical Data on Disulfiram as a Potential Therapeutic for Borrelia burgdorferi Infection
This technical guide offers the scientific and drug development community a detailed examination of the preclinical evidence supporting the investigation of disulfiram, an FDA-approved drug for alcoholism, as a novel treatment for Lyme disease. The following sections provide a structured overview of the quantitative in vitro and in vivo findings, meticulous experimental protocols from pivotal studies, and a visualization of the proposed mechanisms of action.
Quantitative In Vitro Efficacy of Disulfiram against Borrelia burgdorferi
The initial preclinical investigations into disulfiram's anti-Borrelia activity have yielded promising results, particularly against the persister forms of the spirochete, which are thought to contribute to post-treatment Lyme disease syndrome. The following tables summarize the key quantitative findings from in vitro studies.
| Parameter | Pothineni et al. (2016) | Alvarez-Manzo et al. (2020) |
| Minimum Inhibitory Concentration (MIC) | 0.625 µM (0.18 µg/mL) | 0.3 µg/mL |
| Minimum Bactericidal Concentration (MBC) | 1.25 µM (0.38 µg/mL) | Not Reported |
Table 1: MIC and MBC of Disulfiram against Borrelia burgdorferi
| Study | Culture Phase | Disulfiram Concentration | Survival Rate (%) |
| Pothineni et al. (2016) | Stationary Phase | 1.25 µM (0.38 µg/mL) | 0.2% (99.8% inhibition) |
| Potula et al. (2020) | Stationary Phase | 1.5 µg/mL | ~10% (~90% inhibition) |
| Alvarez-Manzo et al. (2020) | Stationary Phase | 50 µM | 39.4% |
Table 2: Efficacy of Disulfiram against Stationary Phase Borrelia burgdorferi
In Vivo Efficacy in a Murine Model of Lyme Disease
A key study by Potula et al. (2020) investigated the efficacy of disulfiram in a C3H/HeN mouse model of Lyme disease. The treatment regimen and its outcomes are summarized below.
| Parameter | Value |
| Mouse Strain | C3H/HeN |
| Infection | Subcutaneous injection of B. burgdorferi sensu stricto B31 MI |
| Treatment Initiation | Day 14 or 21 post-infection |
| Drug & Dosage | Disulfiram at 75 mg/kg body weight |
| Administration Route | Intraperitoneal |
| Treatment Duration | 5 consecutive days |
| Primary Outcome | Clearance of B. burgdorferi from heart, ear, and bladder tissues |
| Key Finding | Disulfiram treatment led to the reduction or clearance of the bacterial burden in most tissues.[1] |
Table 3: Summary of the In Vivo Mouse Model Study by Potula et al. (2020)
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, the following are detailed methodologies from the cited preclinical studies.
In Vitro Susceptibility Testing (Adapted from Pothineni et al., 2016 and Alvarez-Manzo et al., 2020)
-
Borrelia burgdorferi Strain and Culture: B. burgdorferi sensu stricto B31 was cultured in Barbour-Stoenner-Kelly (BSK)-H medium supplemented with 6% rabbit serum at 33°C under microaerophilic conditions (5% CO2). For stationary phase experiments, cultures were aged for 7-10 days.
-
Drug Preparation: Disulfiram was dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
MIC/MBC Determination:
-
B. burgdorferi cultures were diluted to a starting density of approximately 1 x 10^7 cells/mL.
-
Serial dilutions of disulfiram were prepared in 96-well plates.
-
The bacterial suspension was added to the wells.
-
Plates were incubated for 72 hours.
-
Viability was assessed using various methods, including the BacTiter-Glo Microbial Cell Viability Assay, direct counting using dark-field microscopy, and SYBR Green I/propidium iodide (PI) staining followed by fluorescence microscopy.
-
The MIC was defined as the lowest concentration of the drug that inhibited visible growth.
-
For MBC determination, aliquots from wells with no visible growth were subcultured in fresh medium without the drug. The MBC was the lowest concentration that resulted in no growth in the subculture.
-
In Vivo Mouse Model of Lyme Disease (Adapted from Potula et al., 2020)
-
Animals: Four-week-old female C3H/HeN mice were used.
-
Infection: Mice were infected subcutaneously with 1 x 10^5 B. burgdorferi B31 MI spirochetes.
-
Treatment: At 14 or 21 days post-infection, mice were treated with disulfiram (75 mg/kg) administered intraperitoneally once daily for five consecutive days. A control group received the vehicle.
-
Assessment of Bacterial Burden:
-
At 21 or 28 days post-treatment, mice were euthanized, and heart, ear, and bladder tissues were collected.
-
Total DNA was extracted from the tissues.
-
Quantitative PCR (qPCR) was performed to quantify B. burgdorferi DNA relative to a mouse housekeeping gene.
-
In some experiments, tissues were also cultured in BSK-H medium to assess for viable spirochetes.
-
-
Immunological Assessment: Serum was collected to measure B. burgdorferi-specific antibody titers (IgM and IgG) using ELISA.
Visualizing the Preclinical Investigation
To better understand the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
Proposed Mechanism of Action of Disulfiram
The antibacterial activity of disulfiram against Borrelia burgdorferi is likely multifactorial. Current hypotheses center on its ability to disrupt essential bacterial processes through metal chelation and the induction of oxidative stress.
References
The Unraveling of Disulfiram: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Disulfiram, a drug with a long history in the management of alcohol use disorder, continues to be a subject of scientific inquiry due to its complex metabolic fate and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Disulfiram, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and development in this area.
Pharmacokinetics: The Journey of Disulfiram in the Body
Disulfiram undergoes rapid and extensive metabolism, making the understanding of its pharmacokinetics a complex endeavor. Following oral administration, it is well absorbed, but its bioavailability is influenced by significant first-pass metabolism. The drug is widely distributed throughout the body and is extensively metabolized into several active compounds, with diethyldithiocarbamate (DDC) being a central intermediate.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Disulfiram and its major metabolites in humans. It is important to note that significant inter-subject variability has been reported in the metabolism of Disulfiram[1].
Table 1: Pharmacokinetic Properties of Disulfiram
| Parameter | Value | Reference |
| Absorption | ||
| Oral Absorption | 80 - 90% | [1][2] |
| Distribution | ||
| Volume of Distribution (Vd) | 1.3 L | [2] |
| Plasma Protein Binding | ~96% (primarily to albumin) | |
| Metabolism | ||
| Half-life (t½) | ~7 hours | [3] |
| Elimination | ||
| Primary Route | Metabolism, with metabolites excreted in urine and feces. A portion is exhaled as carbon disulfide. | [2] |
Table 2: Pharmacokinetic Properties of Diethyldithiocarbamate (DDC) in Healthy Volunteers (Intravenous Infusion)
| Parameter | Low Dose (200 mg/m²/hr) | High Dose (400 mg/m²/hr) | Reference |
| Steady-State Concentration (Cpss) | 27.0 ± 7.6 µM | 74.8 ± 19.3 µM | [4] |
| Total Body Clearance | 23.83 ± 8.23 mL/min/kg | 15.48 ± 2.72 mL/min/kg | [4] |
| Terminal Elimination Half-life (t½β) | 3.74 ± 1.10 min | 6.08 ± 1.07 min | [4] |
| Michaelis-Menten Constant (Km) | 124.3 ± 19.9 µM | - | [4] |
| Maximum Velocity (Vm) | 3.67 ± 1.15 µmol/min/kg | - | [4] |
Table 3: Pharmacokinetic Properties of S-methyl-N,N-diethyldithiocarbamate (Me-DDC)
| Parameter | Value | Reference |
| Plasma Protein Binding | ~79.5% (primarily to albumin) | |
| Median Plasma Concentration (200 mg Disulfiram) | 15.02 ng/mL (range: 1.63–77.08 ng/mL) | [1] |
Pharmacodynamics: The Molecular Basis of Action
The primary pharmacodynamic effect of Disulfiram is the irreversible inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in the metabolism of ethanol. This inhibition leads to the accumulation of acetaldehyde upon alcohol consumption, causing a highly unpleasant aversive reaction.
Inhibition of Aldehyde Dehydrogenase Isozymes
Disulfiram and its metabolites are potent inhibitors of both the cytosolic (ALDH1) and mitochondrial (ALDH2) isozymes of aldehyde dehydrogenase. The following table presents the half-maximal inhibitory concentrations (IC50) for these enzymes.
Table 4: IC50 Values for Aldehyde Dehydrogenase Inhibition
| Compound | ALDH1 (µM) | ALDH2 (µM) | Reference |
| Disulfiram | 0.15 ± 0.02 | 1.45 ± 0.40 | [5] |
| S-methyl N,N-diethylthiocarbamate (MeDTC) sulfoxide | 0.27 ± 0.04 | 1.16 ± 0.56 | [5] |
| S-methyl N,N-diethylthiocarbamate (MeDTC) sulfone | 0.12 ± 0.02 | 0.40 ± 0.10 | [5] |
| MeDDC sulfoxide | - | 2.2 ± 0.5 | [6] |
| MeDDC sulfine | - | 62 ± 14 | [6] |
Key Signaling Pathways and Metabolic Fate
The intricate metabolic conversion of Disulfiram is crucial for its therapeutic and adverse effects. The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of Disulfiram and its mechanism of action on aldehyde dehydrogenase.
Experimental Protocols
A thorough understanding of the methodologies used to study Disulfiram is essential for the replication and advancement of research. Below are outlines of key experimental protocols.
Quantification of Disulfiram and its Metabolites by UPLC-MS/MS
This method allows for the sensitive and specific measurement of Disulfiram and its metabolites in biological matrices.
1. Sample Preparation:
-
Plasma Stabilization: Due to the instability of Disulfiram in blood, samples should be collected in tubes containing a stabilizing agent (e.g., a solution of sodium azide and EDTA) and immediately placed on ice.
-
Solid Phase Extraction (SPE): Plasma samples are subjected to SPE to remove interfering substances and concentrate the analytes. A typical protocol involves conditioning the SPE cartridge (e.g., C18), loading the pre-treated plasma sample, washing the cartridge to remove impurities, and finally eluting the analytes with an appropriate organic solvent.[7]
2. UPLC-MS/MS System:
-
Chromatographic Separation: A reverse-phase C18 column is commonly used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[7]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for Disulfiram and each metabolite, along with an internal standard, are monitored for quantification.[7][8]
3. Data Analysis:
-
A calibration curve is generated using standards of known concentrations. The concentration of the analytes in the samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This assay is used to determine the inhibitory potential of Disulfiram and its metabolites on ALDH activity.
1. Reagents and Materials:
-
Purified recombinant human ALDH1 and ALDH2 enzymes.
-
Substrate: Acetaldehyde or another suitable aldehyde substrate (e.g., propionaldehyde).
-
Coenzyme: NAD+.
-
Buffer: A suitable buffer system to maintain pH (e.g., sodium pyrophosphate buffer, pH 8.0).
-
Test compounds: Disulfiram and its metabolites dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate and a microplate reader capable of measuring absorbance at 340 nm.
2. Assay Procedure:
-
Prepare reaction mixtures in the wells of the microplate containing buffer, NAD+, and the ALDH enzyme.
-
Add the test compound (Disulfiram or its metabolite) at various concentrations to the wells. A control group without the inhibitor should also be included.
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for interaction.
-
Initiate the enzymatic reaction by adding the aldehyde substrate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
3. Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[9]
Conclusion
This technical guide provides a consolidated resource on the pharmacokinetics and pharmacodynamics of Disulfiram for the scientific community. The quantitative data presented in the tables, the detailed experimental protocols, and the visual representation of key pathways offer a foundational understanding for researchers engaged in drug development and related fields. Further investigation into the precise oral bioavailability of Disulfiram, comprehensive pharmacokinetic profiling of all its major metabolites in human subjects, and the elucidation of detailed enzymatic kinetic parameters will be instrumental in refining our understanding and optimizing the therapeutic use of this complex and intriguing molecule.
References
- 1. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics and Pharmacodynamics of Disulfiram on Inducing Latent HIV-1 Transcription in a Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpls.org [wjpls.org]
- 4. A dose-ranging pharmacokinetics study of sodium diethyldithiocarbamate in normal healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel UPLC-ESI-MS/MS method for the quantitation of disulfiram, its role in stabilized plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
Disulfiram's Role as an Aldehyde Dehydrogenase (ALDH) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disulfiram, a drug historically used for the management of alcohol dependence, exerts its therapeutic and physiological effects primarily through the potent and irreversible inhibition of aldehyde dehydrogenase (ALDH) enzymes. This in-depth technical guide delineates the core mechanisms of Disulfiram's action as an ALDH inhibitor, providing quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and an exploration of the downstream signaling pathways affected by its enzymatic blockade. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the multifaceted roles of Disulfiram and the broader implications of ALDH inhibition.
Mechanism of Action: Irreversible Inhibition of ALDH
Disulfiram's primary mechanism of action is the irreversible inhibition of ALDH isozymes.[1][2] Upon administration, Disulfiram is rapidly metabolized to S-methyl-N,N-diethylthiocarbamoyl sulfoxide (MeDTC-SO), which is a potent electrophile.[1] This active metabolite covalently modifies the sulfhydryl group of a critical cysteine residue within the active site of ALDH enzymes.[3] This covalent adduction leads to the inactivation of the enzyme, preventing it from catalyzing the oxidation of aldehydes to their corresponding carboxylic acids.[1][2] The inhibition is considered irreversible because the restoration of enzyme activity requires the synthesis of new ALDH protein.[4]
The most well-characterized target of Disulfiram is ALDH2, the mitochondrial isozyme primarily responsible for the detoxification of acetaldehyde, a toxic metabolite of ethanol.[5] Inhibition of ALDH2 leads to the accumulation of acetaldehyde in the blood following alcohol consumption, causing the unpleasant physiological reactions associated with the "Disulfiram-ethanol reaction."[2] Beyond ALDH2, Disulfiram also exhibits inhibitory activity against other ALDH isozymes, including ALDH1A1, which plays a crucial role in retinoic acid synthesis.[6][7]
Quantitative Analysis of ALDH Inhibition by Disulfiram
The inhibitory potency of Disulfiram against various ALDH isozymes is a critical parameter for understanding its pharmacological effects. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key quantitative measures of this potency. While a comprehensive dataset across all ALDH isozymes is the subject of ongoing research, the available data consistently demonstrate potent inhibition of key isozymes.
| ALDH Isozyme | IC50 (µM) | Ki (µM) | Notes |
| ALDH1A1 | ~0.17[7] | N/A | Irreversible inhibition.[6] |
| ALDH2 | ~0.7[8] | N/A | Irreversible inhibition.[8] |
| Other Isozymes | Data not readily available in a consolidated format. Disulfiram is known to be a broad-spectrum ALDH inhibitor. | N/A | Further research is needed to fully characterize the inhibitory profile across the entire ALDH superfamily. |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentration, enzyme source, and assay methodology. The values presented here are compiled from the cited literature and should be considered representative.
Experimental Protocols
The characterization of Disulfiram's inhibitory effect on ALDH activity can be performed using various in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro ALDH Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol outlines a standard method for determining the enzymatic activity of ALDH and the inhibitory effect of Disulfiram by monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Purified recombinant ALDH enzyme (e.g., ALDH1A1, ALDH2)
-
Disulfiram
-
Aldehyde substrate (e.g., acetaldehyde, retinaldehyde)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Disulfiram in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the aldehyde substrate and NAD+ in the assay buffer.
-
Prepare a solution of the ALDH enzyme in the assay buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD+ solution
-
Disulfiram solution at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
-
Initiation of Reaction:
-
Add the ALDH enzyme solution to each well.
-
Initiate the enzymatic reaction by adding the aldehyde substrate solution to each well.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using the spectrophotometer. The rate of NADH formation is directly proportional to the ALDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each concentration of Disulfiram.
-
Plot the percentage of ALDH activity relative to the vehicle control against the logarithm of the Disulfiram concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)
This protocol describes the use of the ALDEFLUOR™ kit to measure ALDH activity in live cells and assess the inhibitory effect of Disulfiram using flow cytometry.
Materials:
-
ALDEFLUOR™ Kit (containing activated ALDEFLUOR™ reagent and DEAB inhibitor)
-
Cells of interest (e.g., cancer cell line)
-
Disulfiram
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment with Disulfiram:
-
Incubate the cells with various concentrations of Disulfiram (or vehicle control) for a predetermined time at 37°C.
-
-
ALDEFLUOR™ Staining:
-
Prepare a "test" sample by adding the activated ALDEFLUOR™ reagent to the cell suspension.
-
Prepare a "control" sample by adding both the activated ALDEFLUOR™ reagent and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to another cell suspension. DEAB is used to define the background fluorescence.
-
-
Incubation:
-
Incubate both the test and control samples for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer. The ALDH-positive cells will exhibit a bright fluorescent signal in the green channel (e.g., FITC).
-
Use the DEAB-treated control to set the gate for the ALDH-positive population.
-
-
Data Analysis:
-
Quantify the percentage of ALDH-positive cells in the Disulfiram-treated samples compared to the vehicle control.
-
A decrease in the percentage of ALDH-positive cells indicates inhibition of ALDH activity by Disulfiram.
-
Downstream Signaling Pathways Affected by ALDH Inhibition
The inhibition of ALDH by Disulfiram has significant consequences beyond the accumulation of acetaldehyde, impacting various cellular signaling pathways.
Retinoic Acid (RA) Synthesis Pathway
Disulfiram inhibits ALDH1A1, a key enzyme in the synthesis of retinoic acid (RA) from its precursor, retinaldehyde.[9][10] RA is a critical signaling molecule involved in cell differentiation, proliferation, and apoptosis. By blocking RA synthesis, Disulfiram can modulate these fundamental cellular processes.[9][10][11][12]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates inflammation, cell survival, and proliferation. Several studies have demonstrated that Disulfiram can inhibit the NF-κB signaling pathway. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, which retains NF-κB in the cytoplasm, thereby blocking its nuclear translocation and transcriptional activity.
Apoptosis Signaling Pathway
Disulfiram, particularly in combination with copper, has been shown to induce apoptosis in various cancer cell lines. The induction of apoptosis is a complex process that can be triggered by both intrinsic and extrinsic pathways. Disulfiram-induced apoptosis is often associated with the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of pro-apoptotic signaling cascades.
Conclusion
Disulfiram's role as a potent, irreversible inhibitor of ALDH enzymes underpins its well-established use in alcohol aversion therapy and its emerging potential in other therapeutic areas, including oncology. A thorough understanding of its mechanism of action, quantitative inhibitory profile, and its impact on downstream signaling pathways is essential for the continued exploration of its clinical applications and the development of novel ALDH-targeted therapies. This technical guide provides a foundational resource for professionals engaged in this research, offering detailed methodologies and a summary of the current state of knowledge. Further investigation into the selectivity of Disulfiram for various ALDH isozymes and the intricate details of its effects on cellular signaling will undoubtedly unveil new therapeutic opportunities.
References
- 1. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Aldehyde dehydrogenase in blood: a sensitive assay and inhibition by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Designing safer, selective ALDH2 inhibitors: Next-generation alternatives to Disulfiram for alcohol use disorder | Poster Board #533 - American Chemical Society [acs.digitellinc.com]
- 9. Retinoic acid inhibitors mitigate vision loss in a mouse model of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RA synthesis pathway [pfocr.wikipathways.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Disulfiram Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Disulfiram and its derivatives. The protocols outlined below are intended for research and development purposes and should be carried out by trained professionals in a suitable laboratory setting.
Introduction
Disulfiram (tetraethylthiuram disulfide) is a well-known therapeutic agent primarily used for the treatment of alcohol dependence. Its mechanism of action involves the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde upon alcohol consumption and subsequent unpleasant physiological effects.[1][2][3][4] Beyond this primary application, Disulfiram and its derivatives have garnered significant interest for their potential in other therapeutic areas, including cancer treatment, due to their ability to induce cuproptosis and inhibit various enzymatic pathways.[5][6] This document provides detailed protocols for the synthesis of Disulfiram derivatives, quantitative data for representative compounds, and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Synthesis and Characterization of Disulfiram Derivatives
| Compound ID | R1 | R2 | Alkylating/Oxidizing Agent | Yield (%) | Melting Point (°C) | Analytical Data (NMR, IR, etc.) | Reference |
| Disulfiram | Ethyl | Ethyl | Sodium nitrite | - | 70-72 | ¹H NMR (CDCl₃): δ 1.25 (t, 12H), 3.85 (q, 8H) | [7] |
| 1 | Methyl | Methyl | Thiram | - | 104-106 | - | [8] |
| 2 | Ethyl | Ethyl | Disulfiram | - | 70-72 | - | [8] |
| 3a | Methyl | Methyl | Octylsulfenyl chloride | 65 | Oil | ¹H NMR (300 MHz, CDCl₃) δ 3.41 (s, 3H), 3.32 (s, 3H), 2.92 (t, J = 7.4 Hz, 2H), 1.68 (p, J = 7.4 Hz, 2H), 1.44 – 1.19 (m, 10H), 0.88 (t, J = 6.7 Hz, 3H) | [8] |
| 10d | Pyrrolidin-1-yl | - | Octylsulfenyl chloride | 39 | 31-32 | ¹H NMR (300 MHz, CDCl₃) δ 3.96 (t, J = 6.9 Hz, 2H), 3.75 (t, J = 6.8 Hz, 2H), 2.93 – 2.79 (m, 2H) | [8] |
| 2b | p-Fluorobenzyl | p-Fluorobenzyl | Sodium nitrite | - | - | - | [7][9] |
Experimental Protocols
General Protocol for the One-Pot Synthesis of Symmetrical Disulfiram Derivatives
This protocol describes a general method for the synthesis of symmetrical thiuram disulfides from secondary amines.
Materials:
-
Secondary amine (2.0 eq)
-
Carbon disulfide (CS₂) (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq) or other oxidizing agent
-
Ethanol
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the secondary amine (2.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add carbon disulfide (1.0 eq) dropwise while stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in water.
-
Slowly add the aqueous solution of sodium nitrite to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for the Synthesis of Unsymmetrical S-Alkyl Dithiocarbamates
This protocol outlines a method for synthesizing unsymmetrical dithiocarbamates.[8]
Materials:
-
Secondary amine (1.0 eq)
-
Carbon disulfide (CS₂) (1.0 eq)
-
N,N-Diisopropylethylamine (Hünig's base) (1.0 eq)
-
Thiol (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (0.9 eq)
-
Dry diethyl ether
-
Dry dichloromethane (DCM)
Procedure:
-
In situ generation of sulfenyl chloride: In a centrifuge tube, add the thiol (1.0 eq) to a solution of sulfuryl chloride (0.9 eq) in dry dichloromethane at 5°C. Shake the mixture for 30 minutes.
-
Formation of dithiocarbamate salt: In a separate microfuge tube, combine the secondary amine (1.0 eq), carbon disulfide (1.0 eq), and Hünig's base (1.0 eq) in dry diethyl ether.
-
Coupling reaction: Add the dithiocarbamate salt solution to the freshly prepared sulfenyl chloride solution.
-
Shake the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Signaling Pathways
The primary mechanism of action of Disulfiram involves the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in alcohol metabolism. This leads to the accumulation of acetaldehyde, causing the "Disulfiram-alcohol reaction". A secondary, and increasingly studied, mechanism is the induction of cuproptosis, a form of copper-dependent cell death, which is of particular interest in cancer research.
Caption: Aldehyde Dehydrogenase (ALDH) Inhibition Pathway by Disulfiram.
Caption: Disulfiram-Induced Cuproptosis Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of Disulfiram derivatives for research purposes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Disulfiram - Wikipedia [en.wikipedia.org]
- 3. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological evaluation of disulfiram analogs as antimicrobial agents and their application as inhibitors of fosB-mediated fosfomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of new disulfiram analogues as ALDH1a1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Studies of Disulfiram in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfiram (DSF), a drug traditionally used for the treatment of alcoholism, has garnered significant attention for its potential as an anticancer agent.[1][2][3] In-vitro studies have demonstrated its efficacy against a wide range of cancer cell lines.[4] The anticancer activity of Disulfiram is largely dependent on the presence of copper (Cu), with which it forms a complex, often referred to as DSF-Cu or Cu(DDC)₂, that exhibits potent cytotoxicity towards cancer cells.[4][5] These application notes provide an overview of the key mechanisms of action of Disulfiram and detailed protocols for its investigation in in-vitro cancer cell line studies.
Mechanism of Action
Disulfiram exerts its anticancer effects through multiple mechanisms, often in a copper-dependent manner:
-
Proteasome Inhibition: The DSF-Cu complex is a potent inhibitor of the 26S proteasome.[5][6][7] This leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and inducing apoptosis.[5]
-
Aldehyde Dehydrogenase (ALDH) Inhibition: Disulfiram is an irreversible inhibitor of ALDH, an enzyme that is often overexpressed in cancer stem cells and contributes to drug resistance.[1][7]
-
Induction of Apoptosis: Disulfiram, particularly in the presence of copper, induces apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[1][8][9]
-
Inhibition of Signaling Pathways: Disulfiram has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and Wnt/β-catenin pathways.[10]
-
Inhibition of Cancer Stem Cells: By targeting ALDH, Disulfiram can effectively suppress the population of cancer stem cells, which are believed to be responsible for tumor initiation, metastasis, and recurrence.[1][3]
Key Experimental Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of Disulfiram on the viability and proliferation of cancer cells and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).
Recommended Assay: CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: CCK-8 Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of Disulfiram (e.g., 10 mM in DMSO). Prepare serial dilutions of Disulfiram in culture medium to achieve the desired final concentrations. It is crucial to also prepare corresponding concentrations of a copper salt (e.g., Copper (II) Chloride, CuCl₂) to investigate the copper-dependent effects. A typical final concentration for copper is 1-10 µM. A vehicle control (medium with DMSO) should also be included.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Disulfiram, with or without copper. Include wells with medium and copper alone as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the Disulfiram concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay
Objective: To determine if Disulfiram induces apoptosis in cancer cells.
Recommended Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Disulfiram (with and without copper) at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of Disulfiram on the expression and activation of proteins involved in key signaling pathways (e.g., NF-κB, apoptosis-related proteins).
Protocol: Western Blotting
-
Cell Lysis: After treating the cells with Disulfiram (with and without copper) for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, cleaved PARP, Caspase-3, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.
Data Presentation
Table 1: IC50 Values of Disulfiram in Various Cancer Cell Lines
| Cell Line | Cancer Type | Disulfiram IC50 (µM) | Copper Supplementation | Reference |
| MDA-MB-231 | Breast Cancer | > 10 | Not Specified | [11] |
| MCF-7 | Breast Cancer | 0.3 | Not Specified | [11] |
| BT474 | Breast Cancer | 0.3 | Not Specified | [11] |
| MKN-45 | Gastric Cancer | ~50 | Not Specified | [10] |
| SGC-7901 | Gastric Cancer | ~50 | Not Specified | [10] |
| HeLa | Cervical Cancer | Varies (dose-dependent) | Yes | [12] |
| SiHa | Cervical Cancer | Varies (dose-dependent) | Yes | [12] |
Note: IC50 values can vary depending on the experimental conditions, including the duration of treatment and the concentration of copper supplementation.
Visualizations
Caption: Experimental workflow for in-vitro studies of Disulfiram.
Caption: Simplified signaling pathway of Disulfiram's anticancer action.
References
- 1. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. Disulfiram's Anticancer Activity: Evidence and Mechanisms | Bentham Science [eurekaselect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overview of Antabuse® (Disulfiram) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies | International Society of Substance Use Professionals [issup.net]
- 9. Pharmacological profiling of disulfiram using human tumor cell lines and human tumor cells from patients [uu.diva-portal.org]
- 10. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfiram-induced cytotoxicity and endo-lysosomal sequestration of zinc in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Techniques for Measuring Disulfiram Metabolites in Plasma Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Disulfiram and its metabolites in plasma samples. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Disulfiram (marketed as Antabuse) is a medication primarily used to support the treatment of chronic alcoholism by producing an acute sensitivity to ethanol.[1] Its therapeutic and toxic effects are mediated by its complex and rapid metabolism. Upon ingestion, Disulfiram is quickly converted into several active metabolites, including diethyldithiocarbamic acid (DDC), S-methyl-N,N-diethylthiocarbamate (DET-Me), and S-(N,N-diethylcarbamoyl)glutathione (carbamathione).[1][2] Accurate measurement of these metabolites in plasma is crucial for understanding the drug's pharmacokinetics, pharmacodynamics, and for assessing patient compliance. This document outlines validated methods for the quantification of Disulfiram and its key metabolites in human plasma.
Analytical Techniques Overview
Several analytical techniques have been employed for the determination of Disulfiram and its metabolites in biological matrices. High-performance liquid chromatography (HPLC) with UV or electrochemical detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.[3] Among these, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the preferred method due to its high sensitivity, selectivity, and short analysis time.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative parameters for the analysis of Disulfiram and its major metabolite, S-methyl-N,N-diethylthiocarbamate (DET-Me), in plasma using UPLC-MS/MS.
| Analyte | Method | Linear Range | LLOQ | Inter-assay Precision (%) | Intra-assay Precision (%) | Accuracy (%) | Extraction Recovery (%) | Reference |
| Disulfiram | UPLC-MS/MS | 0.6 - 1200 ng/mL | 0.6 ng/mL | < 12.39 | < 8.93 | ± 7.75 | 75.7 - 78.3 | [5] |
| S-methyl-N,N-diethylthiocarbamate (DET-Me) | UPLC-MS/MS | 0.5 - 50 ng/mL | 0.5 ng/mL | 1.86 - 7.74 | 3.38 - 5.94 | Not specified | Not specified | [1][4][6] |
Experimental Protocols
Protocol 1: UPLC-MS/MS for the Quantification of S-methyl-N,N-diethylthiocarbamate (DET-Me) in Human Plasma
This protocol is based on the method described by Hochreiter et al.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 500 µL of human plasma with the internal standard, S-ethyldipropylthiocarbamate (EPTC).
-
Perform solid-phase extraction (SPE) to isolate the analyte and internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
2. UPLC Conditions
-
Column: Waters Acquity HSS T3 column (2.1 x 100 mm, 1.8 µm) with a guard column.[1]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in methanol (22:78, v/v).[1]
-
Flow Rate: 0.200 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[1]
-
Run Time: 5 minutes.[1]
3. MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
-
Cone Voltage:
-
Collision Energy:
-
Desolvation Temperature: 350°C.[1]
-
Desolvation Gas Flow: 600 L/hr.[1]
4. Calibration and Quality Control
-
Prepare calibration standards in blank human plasma over the range of 0.5 to 50 ng/mL.[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 17.5, and 35 ng/mL).[1]
Protocol 2: UPLC-MS/MS for the Quantification of Disulfiram in Rat Plasma
This protocol is adapted from the method described by an available study.[5]
1. Sample Preparation (Solid-Phase Extraction)
-
Pre-stabilize blood samples with a stabilizing agent.
-
Separate plasma and subject it to solid-phase extraction (SPE).
-
Elute the analyte and internal standard (diphenhydramine).
-
Evaporate the eluate and reconstitute for analysis.
2. UPLC Conditions
-
Column: Phenomenex Kinetex® XB C18.[5]
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid and 1 mM ammonium acetate).[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Run Time: 3 minutes.[5]
3. MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Calibration and Quality Control
-
Prepare calibration standards in blank rat plasma over the range of 0.6 to 1200 ng/mL.[5]
-
Prepare QC samples at appropriate concentrations to validate the assay.
Visualizations
Metabolic Pathway of Disulfiram
Caption: Metabolic pathway of Disulfiram.
Experimental Workflow for DET-Me Analysis```dot
// Nodes Start [label="Start: Plasma Sample (500 µL)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with Internal Standard (EPTC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction (SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evap [label="Evaporate to Dryness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recon [label="Reconstitute in Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="Inject (10 µL) into UPLC-MS/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="UPLC Separation & MS/MS Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Acquisition & Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Spike; Spike -> SPE; SPE -> Evap; Evap -> Recon; Recon -> Inject; Inject -> Analysis; Analysis -> Data; }
Caption: Disulfiram's mechanism of action.
References
Application of Disulfiram in Combination with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfiram (DSF), a drug historically used for the treatment of alcoholism, has demonstrated significant potential as an adjuvant in cancer therapy. When combined with copper (Cu), DSF exhibits potent anti-cancer activity by targeting fundamental cellular processes, including the ubiquitin-proteasome system and the aldehyde dehydrogenase (ALDH) enzyme family, which is often associated with cancer stem cells. This document provides detailed application notes and protocols for researchers investigating the synergistic effects of Disulfiram in combination with conventional chemotherapy agents. The information is compiled from preclinical and clinical studies and is intended to guide the design and execution of experiments in this promising area of cancer research.
Data Summary: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from key studies, illustrating the efficacy of Disulfiram in combination with various chemotherapeutic agents across different cancer cell lines and animal models.
Table 1: In Vitro Cytotoxicity of Disulfiram in Combination with Chemotherapy
| Cancer Type | Cell Line(s) | Chemotherapeutic Agent | Disulfiram (DSF) Concentration | Copper (Cu) Concentration | IC50 / Effect | Reference |
| Glioblastoma | Patient-Derived BTICs (BT73, BT134, BT147) | Temozolomide (TMZ) | 100 nM or 250 nM | 200 nM | Low nanomolar efficacy, significantly augmented TMZ cytotoxicity | [1] |
| Glioblastoma | Patient-Derived GSCs | - | 1 µM - 10 µM | 10 µM | IC50 of 31.1 nM (DSF alone) | [2] |
| Gastric Cancer | MKN45, SGC-7901 | - | 50 µM | - | IC50 value for DSF alone | [3] |
| Oral Cancer | OECM-1 | - | 0.5 µM | 4.6 µM (CuCl) | DSF-Cu+ induced significant cell death | [4] |
| Breast Cancer | MDA-MB-231 | - | 20 µM | 20 µM | Potent proteasome inhibition and apoptosis | [5][6] |
| Pancreatic Cancer | PANC-1, SW1990 | - | 5 µM - 30 µM | - | Dose-dependent decrease in cell viability (DSF alone) | [7] |
| Embryonal Carcinoma | NTERA-2 CisR, NCCIT CisR | Cisplatin | 30 ng/mL | - | Significantly inhibited cell proliferation in combination | [8] |
Table 2: In Vivo Tumor Growth Inhibition by Disulfiram and Chemotherapy Combinations
| Cancer Type | Animal Model | Chemotherapeutic Agent & Dose | Disulfiram (DSF) & Copper (Cu) Dose | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Glioblastoma | Intracranial BTIC xenografts in SCID mice | TMZ (30 or 50 mg/kg) | DSF (100 mg/kg), Cu gluconate (2 mg/kg) | Daily oral administration for 3 cycles (5 days on, 2 days off) | Significantly prolonged survival | [9][10][11] |
| Breast Cancer | MDA-MB-231 tumor xenografts | - | DSF (administered to mice) | 29-day treatment | Up to 74% tumor growth inhibition | [5][6] |
| Pancreatic Cancer | CFPAC-1 xenografts | Gemcitabine (40 mg/m²) | DSF (300 mg/m²) | Oral DSF and I.P. Gemcitabine | Combination suppressed tumor growth comparable to 10x higher gemcitabine dose | [12] |
| Pancreatic Cancer | Human pancreatic cancer xenograft | Ionizing Radiation (IR) | DSF | - | Significantly suppressive effects on tumor growth compared to IR or DSF alone | [7] |
Key Signaling Pathways and Mechanisms of Action
Disulfiram, particularly in the presence of copper, exerts its anti-cancer effects through multiple mechanisms that can sensitize cancer cells to chemotherapy.
Proteasome Inhibition
The DSF-Cu complex is a potent inhibitor of the 26S proteasome. This leads to the accumulation of ubiquitinated proteins, including cell cycle regulators and pro-apoptotic factors, ultimately triggering apoptosis. This mechanism is crucial for its synergy with DNA-damaging agents.
Caption: DSF-Cu complex inhibits the proteasome, leading to apoptosis.
ALDH Inhibition and Targeting Cancer Stem Cells
Disulfiram is an irreversible inhibitor of aldehyde dehydrogenase (ALDH). High ALDH activity is a hallmark of cancer stem cells (CSCs), which are often resistant to conventional therapies. By inhibiting ALDH, DSF can sensitize these CSC populations to chemotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. High-Throughput Chemical Screens Identify Disulfiram as an Inhibitor of Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Disulfiram, a clinically used anti-alcoholism drug and copper-binding agent, induces apoptotic cell death in breast cancer cultures and xenografts via inhibition of the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disulfiram Alone Functions as a Radiosensitizer for Pancreatic Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disulfiram Overcomes Cisplatin Resistance in Human Embryonal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. supplementai.io [supplementai.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodologies for Assessing Disulfiram Efficacy in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for assessing the efficacy of Disulfiram (DSF) in preclinical animal models, with a primary focus on its applications in oncology.
Introduction to Disulfiram's Antitumor Activity
Disulfiram, an FDA-approved drug for the treatment of alcoholism, has gained significant attention for its potential as an anticancer agent. Its efficacy often relies on its combination with copper (Cu), which forms a complex that enhances its cytotoxic effects. The primary mechanisms of action include the inhibition of aldehyde dehydrogenase (ALDH), a marker for cancer stem cells, and the suppression of the proteasome system. Preclinical studies in various animal models have demonstrated DSF's ability to inhibit tumor growth, suppress metastasis, and sensitize cancer cells to conventional therapies.
Key Experimental Protocols
Orthotopic Glioblastoma Mouse Model
This protocol is designed to assess the efficacy of Disulfiram in a clinically relevant brain tumor model.
Objective: To evaluate the in vivo effect of Disulfiram on glioblastoma (GBM) growth and survival.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Human glioblastoma cell lines (e.g., U87MG, patient-derived xenograft lines) expressing luciferase
-
Disulfiram (DSF)
-
Copper gluconate or other suitable copper salt
-
Vehicle control (e.g., DMSO, corn oil)
-
Stereotactic apparatus for intracranial injection
-
Bioluminescence imaging system
-
Standard animal housing and care facilities
Procedure:
-
Cell Preparation: Culture luciferase-expressing GBM cells under standard conditions. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.
-
Intracranial Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., the striatum).
-
Slowly inject 2-5 µL of the cell suspension into the brain parenchyma.
-
Withdraw the needle slowly and suture the incision.
-
-
Tumor Engraftment Confirmation: Monitor tumor growth via bioluminescence imaging starting approximately 7-10 days post-injection.
-
Treatment Administration:
-
Once tumors are established (as confirmed by imaging), randomize the mice into treatment groups (e.g., Vehicle, DSF alone, Copper alone, DSF + Copper).
-
Administer treatment as per the study design. A common regimen is daily oral gavage of DSF (e.g., 50-100 mg/kg) and intraperitoneal injection of copper (e.g., 1-2 mg/kg).
-
-
Efficacy Assessment:
-
Tumor Growth: Monitor tumor burden regularly (e.g., twice weekly) using bioluminescence imaging.
-
Survival: Monitor the animals daily for signs of morbidity and euthanize them when they reach predefined endpoints (e.g., significant weight loss, neurological symptoms). Record the date of euthanasia for survival analysis.
-
Histology: At the end of the study, perfuse the animals, and collect the brains for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Subcutaneous Xenograft Model for Solid Tumors
This model is broadly applicable for various solid tumors, such as breast cancer.
Objective: To assess the effect of Disulfiram on the growth of subcutaneous tumors.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Disulfiram (DSF) and Copper supplement
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest and resuspend cancer cells in a suitable medium, often mixed with Matrigel to support initial growth.
-
Inject the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every other day and calculate the volume using the formula: V = (L × W²) × 0.5.
-
Randomize the mice into treatment and control groups.
-
Administer DSF and copper as described in the orthotopic model protocol.
-
-
Efficacy Endpoints:
-
Tumor Volume: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor the body weight of the animals as an indicator of toxicity.
-
Tumor Excision and Analysis: At the end of the study, excise the tumors and weigh them. A portion of the tumor can be used for Western blot analysis, immunohistochemistry, or other molecular assays.
-
Assessment of Anti-Metastatic Potential
Objective: To evaluate the effect of Disulfiram on cancer cell migration and invasion.
Protocols:
-
Wound Healing (Scratch) Assay (In Vitro):
-
Grow a confluent monolayer of cancer cells in a culture plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Treat the cells with DSF/Copper or vehicle.
-
Capture images at different time points (e.g., 0 and 24 hours) to monitor cell migration into the scratch.
-
Quantify the closure of the scratch area.
-
-
Transwell Migration/Invasion Assay (In Vitro):
-
Seed cancer cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).
-
Place the insert in a well containing a medium with a chemoattractant (e.g., FBS).
-
Add DSF/Copper or vehicle to the upper chamber.
-
Incubate for a set period (e.g., 24-48 hours).
-
Stain and count the cells that have migrated/invaded to the bottom of the insert. A reduction in the number of migrated cells in the DSF-treated group indicates an inhibitory effect.
-
Quantitative Data Presentation
| Parameter | Cell Line/Model | Treatment | Result | Reference |
| IC50 | Patient-derived glioblastoma stem cells | Disulfiram | 12–56 nM | |
| IC90 | TMZ |
Application Notes and Protocols for Disulfiram Administration in Preclinical Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Disulfiram (DSF) in preclinical rodent models, focusing on various routes of administration and experimental designs. The information compiled is based on a comprehensive review of published research and is intended to guide researchers in designing and executing their in vivo studies.
Introduction
Disulfiram, an FDA-approved drug for the treatment of alcohol dependence, has garnered significant interest for its potential therapeutic applications in other diseases, including cancer, metabolic disorders, and neurological conditions. Its mechanism of action primarily involves the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde when alcohol is consumed.[1][2] However, recent studies have revealed that Disulfiram and its metabolites, particularly in the presence of copper, can also inhibit the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation in cells.[3][4] This multifaceted activity makes Disulfiram a compelling candidate for drug repurposing.
These protocols aim to provide standardized procedures for the preparation and administration of Disulfiram in mice and rats to ensure reproducibility and accuracy in preclinical research.
Data Presentation
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies involving Disulfiram administration in rodent models.
Table 1: Pharmacokinetic Parameters of Disulfiram and its Metabolites (Human Data)
| Parameter | Disulfiram (DSF) | Diethyldithiocarbamate (DDTC) |
| Half-life (t½) | ~7 hours | ~15 hours |
| Note: Significant inter-subject variability exists in the metabolism of Disulfiram. Rodent-specific pharmacokinetic data is limited in the reviewed literature; however, studies show rapid absorption via both oral and intraperitoneal routes in rats. |
Table 2: Dose-Response Data of Disulfiram in Rodent Models
| Species | Model | Route of Administration | Dose | Outcome | Reference |
| Mouse | Breast Cancer Xenograft (MDA-MB-231) | Oral (in diet) | 50 mg/kg/day (+ 0.15 mg/kg copper gluconate) | 77% suppression of tumor volume at 32 days | [4] |
| Mouse | Neuroblastoma Xenograft (N91-luc) | Intraperitoneal | 150 mg/kg (in a W/O emulsion), 5 days/week for 5 weeks | Significant delay in neuroblastoma progression | [5] |
| Rat | Gambling Task | Intraperitoneal | 10, 25, 50, 75, 100 mg/kg | Dose-dependent increase in optimal choices in suboptimal rats | [6] |
| Mouse | Bone Marrow Toxicity | Intraperitoneal | 50 mg/kg (3 times every other day) | No significant decrease in bone marrow cell number | [7] |
Experimental Protocols
Formulation of Disulfiram for In Vivo Administration
The poor water solubility of Disulfiram necessitates specific formulations for in vivo use. The choice of vehicle is critical and should be reported in all studies.
a) Suspension in Gum Arabic:
-
Vehicle: 5% (w/v) gum arabic in sterile Phosphate Buffered Saline (PBS).
-
Procedure: Weigh the required amount of Disulfiram powder. Prepare a 5% gum arabic solution by dissolving gum arabic in PBS. This may require gentle heating and stirring. Once cooled, add the Disulfiram powder to the gum arabic solution and vortex or sonicate until a uniform suspension is achieved. Prepare fresh on the day of administration.
-
Reference: This formulation has been used for intraperitoneal injections.[8]
b) Water-in-Oil (W/O) Emulsion:
-
Vehicle: A mixture of soybean oil and water.
-
Procedure: To overcome solubility and stability issues, a water-in-oil emulsion can be prepared. A specific protocol involves creating a 62:38 emulsion to deliver Disulfiram.[5] The detailed preparation of such emulsions can be complex and may require specialized equipment to ensure stability and appropriate viscosity for injection.
-
Reference: This formulation has been used for intraperitoneal injections in neuroblastoma studies.[5]
c) Solution in Hydroxypropyl-β-cyclodextrin (HPβCD):
-
Vehicle: 20% solution of HPβCD in water.
-
Procedure: Prepare a 20% HPβCD solution in sterile water. Add the Disulfiram powder to the solution and stir until dissolved. This can enhance the solubility of Disulfiram for administration.
d) Oral Formulation in Diet:
-
Procedure: For chronic oral administration, Disulfiram can be mixed directly into the rodent chow. Calculate the required concentration of Disulfiram in the food based on the average daily food consumption of the animals and the target dose in mg/kg/day. Ensure a homogenous mixture to provide consistent dosing.
Administration Protocols
a) Intraperitoneal (IP) Injection in Mice:
-
Materials:
-
Disulfiram formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
-
Procedure:
-
Restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Turn the mouse to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle, bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the Disulfiram suspension. The maximum recommended injection volume for a mouse is typically 0.5 mL.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
b) Oral Gavage in Rats:
-
Materials:
-
Disulfiram formulation
-
Sterile oral gavage needle (18-20 gauge, flexible or rigid with a ball tip)
-
Sterile syringe
-
-
Procedure:
-
Restrain the rat securely. One hand should hold the rat's head and extend the neck, while the other hand supports the body.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.
-
Gently insert the gavage needle into the mouth, slightly to one side to avoid the trachea, and advance it along the esophagus into the stomach. Do not force the needle.
-
Administer the Disulfiram formulation slowly.
-
Carefully remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of respiratory distress.
-
c) Voluntary Oral Administration in Jelly for Mice:
-
Procedure: This method can be used for chronic dosing without the stress of gavage.
-
Incorporate the calculated dose of Disulfiram into a palatable jelly.
-
Train the mice to consume the jelly voluntarily.
-
Provide the medicated jelly to the mice, ensuring each animal consumes the entire dose.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Disulfiram's mechanism of ALDH inhibition.
Caption: Disulfiram's inhibition of the Ubiquitin-Proteasome System.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo Disulfiram studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfiram combats cancer via crippling valosin-containing protein/p97 segregase adaptor NPL4 - Ding - Translational Cancer Research [tcr.amegroups.org]
- 4. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing disulfiram, an alcohol-abuse drug, in neuroblastoma causes KAT2A downregulation and in vivo activity with a water/oil emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kjpp.net [kjpp.net]
- 8. Effects of the aldehyde dehydrogenase inhibitor disulfiram on the plasma pharmacokinetics, metabolism, and toxicity of benzaldehyde dimethane sulfonate (NSC281612, DMS612, BEN) in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Disulfiram and its Metabolites
These application notes provide detailed methodologies for the quantitative analysis of Disulfiram and its primary metabolites in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Disulfiram is a medication used in the management of alcohol dependence. It acts by inhibiting the enzyme aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde upon alcohol consumption, which results in unpleasant physiological reactions.[1][2][3] The in vivo biotransformation of Disulfiram is complex, involving rapid metabolism into several active metabolites, primarily diethyldithiocarbamate (DDC) and S-methyl-N,N-diethylthiocarbamate (DET-Me).[4][5][6] Accurate quantification of Disulfiram and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action in various therapeutic applications beyond alcoholism, such as in the treatment of cocaine addiction and certain cancers.[6][7]
This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography (GC) based methods for the determination of Disulfiram and its key metabolites.
Metabolic Pathway of Disulfiram
Upon oral administration, Disulfiram is rapidly metabolized. It is first reduced to diethyldithiocarbamate (DDC). DDC is then further metabolized through two main pathways: S-methylation to S-methyl-N,N-diethylthiocarbamate (DET-Me) and subsequent oxidation, or glucuronidation and excretion.[4][5] Another metabolite, carbon disulfide, is formed and can be detected in the breath.[8][9]
Analytical Methods and Protocols
A variety of analytical methods have been developed for the quantification of Disulfiram and its metabolites in biological fluids such as plasma, urine, and blood.[8][9][10][11][12] The choice of method often depends on the specific analyte of interest, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC methods are widely used for the determination of Disulfiram and its non-volatile metabolites.[8][10]
Experimental Workflow for HPLC Analysis
Protocol for HPLC Quantification of Disulfiram and Metabolites in Plasma [8]
-
Sample Preparation (Stepwise Extraction):
-
To 1 mL of plasma, add an internal standard.
-
Perform a multi-step liquid-liquid extraction to separate Disulfiram, diethyldithiocarbamate methyl ester, and other metabolites.
-
Evaporate the organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for the analytes of interest.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of Disulfiram and its metabolites in complex biological matrices.[6][13][14]
Experimental Workflow for UPLC-MS/MS Analysis
Protocol for UPLC-MS/MS Quantification of S-Methyl-N,N-Diethylthiocarbamate (DET-Me) in Human Plasma [6][13]
-
Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of human plasma, add 20 µL of the internal standard working solution (e.g., S-ethyldipropylthiocarbamate).[13]
-
Vortex and centrifuge the sample.
-
Load the supernatant onto a preconditioned Oasis HLB solid-phase extraction cartridge.[13]
-
Wash the cartridge with LC-MS grade water and 1% methanol in water.[13]
-
Elute the analyte and internal standard with 500 µL of LC-MS grade methanol.[13]
-
Add 250 µL of LC-MS grade water to the eluent before injection.[13]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
UPLC System: Waters Acquity UPLC system or equivalent.
-
Column: Waters Acquity HSS T3 column (2.1 x 100 mm, 1.8 µm).[6][13]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (22:78, v/v).[13]
-
Flow Rate: 0.200 mL/min.[13]
-
Injection Volume: 15 µL.[13]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DET-Me and the internal standard.
-
Gas Chromatography (GC)
Gas chromatography, particularly with a flame photometric detector (FPD), is a sensitive method for the determination of volatile metabolites like carbon disulfide.[9] It can also be used for the analysis of other metabolites after appropriate derivatization.
Protocol for GC Quantification of Carbon Disulfide in Blood [9]
-
Sample Preparation (Headspace Analysis):
-
Place 1 mL of blood into a headspace vial.
-
The method is based on the gas chromatographic determination of carbon disulfide produced from diethyldithiocarbamate and Disulfiram.[9]
-
-
Chromatographic Conditions:
-
GC System: Equipped with a flame photometric detector (FPD).
-
Column: A suitable column for the separation of volatile sulfur compounds.
-
Carrier Gas: Nitrogen or helium.
-
Temperature Program: An appropriate temperature program to ensure the separation of carbon disulfide from other volatile components in the blood.
-
-
Quantification:
-
Calibration is performed using external standards of carbon disulfide.
-
The concentration in the blood sample is determined from the peak area of carbon disulfide in the headspace.
-
Quantitative Data Summary
The following tables summarize the validation parameters and performance characteristics of the described analytical methods for Disulfiram and its metabolites.
Table 1: UPLC-MS/MS Method for S-Methyl-N,N-Diethylthiocarbamate (DET-Me) in Human Plasma [6][13]
| Parameter | Value |
| Linearity Range | 0.500 - 50.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL |
| Intra-assay Precision (%CV) | 3.67 - 5.78% |
| Inter-assay Precision (%CV) | 3.38 - 5.94% |
| Accuracy (% Deviation) | -14.2 to -8.48% |
| Extraction Recovery | 97.2% |
Table 2: HPLC Method for Disulfiram in Pharmaceutical Dosage Forms [10]
| Parameter | Value |
| Linearity Range | 1 - 4 mcg/mL |
| Limit of Detection (LOD) | 0.1 mcg/mL |
| Limit of Quantitation (LOQ) | 0.4 mcg/mL |
Table 3: Pharmacokinetic Parameters of Disulfiram Metabolites in Humans [7]
| Metabolite | Dose | Cmax (ng/mL) | Half-life (t½) |
| Disulfiram | 250 mg | 590 ± 434 | ~7 h |
| DDTC-Me | 200 mg | 15.02 (median) | Not Reported |
| DDTC | Not Specified | Not Reported | ~15 h |
Note: There is substantial inter-subject variability in the pharmacokinetics of Disulfiram and its metabolites.[7]
Conclusion
The analytical methods described provide robust and reliable approaches for the quantification of Disulfiram and its metabolites in various matrices. The choice of method will depend on the specific research question, the required sensitivity and selectivity, and the available laboratory equipment. The UPLC-MS/MS method offers the highest sensitivity and is well-suited for pharmacokinetic studies in biological fluids. HPLC-UV is a more accessible technique suitable for the analysis of pharmaceutical formulations. GC is the preferred method for the analysis of volatile metabolites like carbon disulfide. Proper method validation is essential to ensure accurate and reproducible results.
References
- 1. youtube.com [youtube.com]
- 2. Disulfiram - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB Summary: Disulfiram Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfiram metabolite S-methyl-N,N-diethylthiocarbamate quantitation in human plasma with reverse phase ultra performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of disulfiram and metabolites from biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of disulfiram and its metabolites in human blood by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. Quantitative analysis of disulfiram and its metabolites in human blood by gas-liquid chromatography [scite.ai]
- 12. ispub.com [ispub.com]
- 13. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent degradation of Disulfiram in laboratory settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Disulfiram in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Disulfiram stock solutions?
A1: Acetonitrile (ACN) is the recommended solvent for preparing Disulfiram stock solutions. Studies have shown that other common laboratory solvents such as dimethyl sulfoxide (DMSO), methanol, tetrahydrofuran, and dichloromethane can lead to accelerated degradation or have insufficient dissolving capabilities.[1]
Q2: How should I store Disulfiram stock solutions?
A2: For optimal stability, Disulfiram stock solutions prepared in acetonitrile should be stored at -20°C for intermediate-term storage (up to 7 days).[1] For short-term storage, solutions are stable for up to 72 hours at 4°C and for at least 24 hours at room temperature (approximately 25°C).[1] It is also crucial to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil, as Disulfiram is known to be light-sensitive.
Q3: Is Disulfiram stable in aqueous solutions?
A3: Disulfiram is poorly soluble in water and is prone to degradation in aqueous environments. Its primary metabolite, diethyldithiocarbamate (DDC), is known to be unstable in acidic conditions, with its half-life being dependent on the pH.[2][3] For experiments requiring aqueous buffers, it is advisable to prepare a concentrated stock solution in acetonitrile and dilute it into the aqueous buffer immediately before use. The pH of the final solution should be kept neutral to slightly basic to minimize degradation. One study has shown that aqueous suspensions of Disulfiram can be stabilized for extended periods using acacia and sodium benzoate.[4]
Q4: Can I use Disulfiram in cell culture experiments?
A4: Yes, but with caution. Due to its instability in aqueous media, Disulfiram should be added to cell culture media immediately before treating the cells. Prepare a concentrated stock solution in sterile-filtered acetonitrile or DMSO (if tolerated by the cell line, though ACN is preferred for stability) and then dilute it to the final working concentration in the cell culture medium. Be aware that components in the media, such as serum proteins, may interact with and degrade Disulfiram.
Q5: How can I check for Disulfiram degradation in my samples?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method to quantify Disulfiram and its degradation products. A reversed-phase C18 column can be used with a mobile phase of acetonitrile and water. The peak for intact Disulfiram can be monitored at a UV wavelength of 217 nm.[1] The appearance of new peaks or a decrease in the area of the Disulfiram peak over time indicates degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
| Possible Cause | Troubleshooting Step |
| Disulfiram degradation in stock solution. | Prepare fresh stock solutions in high-purity acetonitrile. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Verify the concentration and purity of the new stock solution using HPLC before use. |
| Degradation in working solution. | Prepare working solutions immediately before each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous buffers or cell culture media. |
| Photodegradation. | Protect all solutions containing Disulfiram from light by using amber vials or by covering containers with aluminum foil. Work in a subdued light environment when possible. |
| Inappropriate solvent. | Use acetonitrile as the primary solvent for stock solutions. If another solvent like DMSO must be used due to experimental constraints, assess its stability over the experiment's duration.[1] |
Issue 2: Precipitation of Disulfiram in aqueous solutions or cell culture media.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility. | The final concentration of the organic solvent (e.g., acetonitrile) used to dissolve Disulfiram should be kept as low as possible to avoid toxicity, but high enough to maintain solubility. A final concentration of 0.1-0.5% is generally well-tolerated by most cell lines. |
| Low temperature of the aqueous medium. | Ensure the aqueous buffer or cell culture medium is at room temperature or 37°C before adding the Disulfiram stock solution to prevent precipitation upon addition. |
Stability of Disulfiram in Acetonitrile
| Storage Condition | Duration | Stability |
| Room Temperature (~25°C) | 24 hours | Stable[1] |
| 4°C | 72 hours | Stable[1] |
| -20°C | 7 days | Stable[1] |
| Freeze-Thaw Cycles | 3 cycles | Stable[1] |
Experimental Protocols
Protocol for Preparation of Disulfiram Stock Solution
-
Weigh the desired amount of Disulfiram powder in a fume hood.
-
Add high-purity acetonitrile to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the Disulfiram is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm PTFE syringe filter if it will be used for cell culture experiments.
-
Aliquot the stock solution into amber glass vials with screw caps.
-
Store the aliquots at -20°C for intermediate-term storage or -80°C for long-term storage.
Protocol for HPLC Analysis of Disulfiram Degradation
This protocol is based on a validated HPLC method for the quantification of Disulfiram.[1][5]
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 150 mm)
-
-
Mobile Phase:
-
Acetonitrile and water mixture (e.g., 80:20 v/v). The exact ratio may need optimization based on the specific column and system.
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of Disulfiram in acetonitrile at known concentrations.
-
Inject the samples to be analyzed.
-
Monitor the peak area of Disulfiram. A decrease in the peak area over time compared to the initial time point indicates degradation. The appearance of new peaks can be indicative of degradation products.
-
Visualizations
References
- 1. Expediting Disulfiram Assays through a Systematic Analytical Quality by Design Approach [mdpi.com]
- 2. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfiram: Mechanisms, Applications, and Challenges [mdpi.com]
- 4. Stability of aqueous suspensions of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Optimizing Disulfiram (DSF) Dosage for In-Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in-vivo animal studies with Disulfiram (DSF).
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for Disulfiram in mice or rats?
A common starting dose for Disulfiram in anti-cancer studies in mice is 50 mg/kg, which has been shown to be tolerated without significant bone marrow toxicity.[1] However, dosages can vary significantly based on the animal model, the disease being studied, and the route of administration. For instance, in studies investigating DSF's effects on alcohol consumption in rats, doses as low as 12.5 and 25 mg/kg administered intraperitoneally (i.p.) have been used.[2] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental model.
Q2: What is the most appropriate route of administration for Disulfiram in animal studies?
The choice of administration route depends on the experimental goals and the formulation of Disulfiram. Common routes include:
-
Oral (p.o.): While clinically relevant for human use, oral administration in rodents can be challenging due to DSF's instability in acidic environments like the stomach, which can lead to rapid decomposition.[3][4] This can result in low bioavailability and high variability.[4][5]
-
Intraperitoneal (i.p.): This route bypasses the gastrointestinal tract, leading to more direct absorption. A single 300 mg/kg i.p. dose in mice has been shown to cause significant inhibition of aldehyde dehydrogenase (ALDH) activity.[6] In rats, 7 mg/kg of radiolabeled DSF was rapidly absorbed after both oral and i.p. administration.[7]
-
Subcutaneous (s.c.): This route can be used for sustained release, for example, through osmotic pumps, which helps to maintain stable blood concentrations of the drug.[8] Implantable pellets for subcutaneous administration have also been developed to improve bioavailability and patient compliance in clinical settings.[5][9]
Q3: How should I formulate Disulfiram for in-vivo administration?
Disulfiram's high lipid solubility and instability present formulation challenges.[10] Here are some common approaches:
-
Suspensions: For i.p. administration, DSF can be formulated as a suspension in 5% (w/v) gum arabic in PBS.[6]
-
Encapsulation: To improve stability and bioavailability, especially for oral administration, DSF can be encapsulated in liposomes or nanoparticles.[3]
-
Emulsions: For highly liposoluble drugs like DSF, a water/oil emulsion can be developed to facilitate in-vivo delivery.[11]
-
Solutions with Solubilizing Agents: For subcutaneous delivery via osmotic pumps, DSF has been dissolved in solvents like 50% hydroxypropyl-β-cyclodextrin.[8]
Q4: What are the known side effects or toxicities of Disulfiram in animal models?
While generally considered to have a manageable toxicity profile, especially at lower doses, high doses of Disulfiram can lead to adverse effects.[10][12][13] In mice, DSF administration can lead to increased serum myoglobin and LDH, indicative of myocyte necrosis, and elevations in cardiac troponin I, suggesting specific damage to cardiac myocytes.[10] However, a study using 50 mg/kg in mice found no significant bone marrow toxicity.[1] Co-administration with certain agents can increase toxicity; for example, profound liver pathology was observed in mice treated with both DSF and benzaldehyde dimethane sulfonate (BEN).[6] It is essential to monitor animals for signs of toxicity, such as weight loss, and to include toxicology assessments in your study design.[12][13]
Q5: What is the pharmacokinetic profile of Disulfiram in animals?
The pharmacokinetics of Disulfiram are not well-understood and show considerable inter-subject variability.[10] It is rapidly metabolized in-vivo.[10]
-
Half-life: In rats and mice, the reported half-life of DSF ranges from 10 to 87 minutes, though in many studies, it is below the level of detection.[10] In plasma, the in-vitro half-life is only 2 to 4 minutes.[10]
-
Distribution: Due to its high lipid solubility, DSF and its metabolites are widely distributed throughout the body, including adipose tissue, and can cross the blood-brain barrier.[10] In rats, the highest concentrations of radiolabeled DSF were found in the kidneys, pancreas, liver, and GI tract.[7][10]
-
Metabolism: After administration, DSF is rapidly reduced to diethyldithiocarbamate (DDTC).[14] In the acidic environment of the stomach, DDTC can decompose into diethylamine and carbon disulfide (CS2).[10][15]
Q6: Is copper supplementation necessary for Disulfiram's anti-cancer effects?
Yes, copper is known to potentiate the anti-cancer activity of Disulfiram.[16] DSF's reactive metabolite, DTC, forms a complex with copper (CuET), which is considered the ultimate anti-cancer metabolite.[16] This complex inhibits the proteasome activity in cancer cells.[17] Therefore, co-administration of copper, often as copper gluconate, is a common strategy in pre-clinical cancer studies to enhance DSF's efficacy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results between animals. | Poor bioavailability from oral administration.[4][5] Significant inter-subject variability in DSF pharmacokinetics.[10] Instability of the DSF formulation. | Consider switching to an intraperitoneal (i.p.) or subcutaneous (s.c.) route of administration to bypass the GI tract.[6][8] Use a more stable formulation, such as liposomal or nanoparticle-encapsulated DSF.[3] Ensure consistent and precise dosing for all animals. |
| No observable therapeutic effect at the initial dose. | The initial dose is too low for the specific animal model or disease state. Poor drug exposure due to rapid metabolism or elimination.[10] Development of tolerance, especially in studies involving chronic alcohol intake.[2][18] | Perform a dose-escalation study to determine a more effective dose. Co-administer copper to potentiate the anti-cancer effects of DSF.[16] Analyze plasma or tissue levels of DSF and its metabolites to confirm drug exposure. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | The dose is too high. Interaction with other administered compounds leading to enhanced toxicity.[6] Direct toxic effects of DSF on certain tissues.[10][19] | Reduce the Disulfiram dosage. If co-administering other agents, investigate potential drug-drug interactions. Monitor liver and kidney function through blood tests. Perform histopathological analysis of key organs at the end of the study. |
| Difficulty dissolving Disulfiram for administration. | Disulfiram has high lipid solubility and is poorly soluble in aqueous solutions. | Prepare a suspension using agents like gum arabic.[6] Use solubilizing agents such as hydroxypropyl-β-cyclodextrin.[8] Develop a water/oil emulsion for administration.[11] |
Quantitative Data Summary
Table 1: Examples of Disulfiram Dosages Used in Rodent Studies
| Animal Model | Route of Administration | Dosage | Application | Reference |
| Mice | Intraperitoneal (i.p.) | 300 mg/kg (single dose) | ALDH Inhibition | [6] |
| Mice | Oral (p.o.) | Doses equivalent to those used by alcoholics | Anti-cancer (breast cancer xenograft) | [16] |
| Mice | N/A | 50 mg/kg | Anti-cancer (general) | [1] |
| Rats | Intraperitoneal (i.p.) | 12.5 and 25 mg/kg | Alcohol consumption inhibition | [2] |
| Rats | Oral (p.o.) / Intraperitoneal (i.p.) | 7 mg/kg | Distribution and elimination study | [7] |
| Rats | Subcutaneous (s.c.) via osmotic pump | 18 mg/day | Attenuation of lung allograft rejection | [8] |
| Dogs | Intraperitoneal (i.p.) / Oral (p.o.) | 100 mg/kg/day for 2 days, then 40 mg/kg/day for 3 days | ALDH Inhibition | [20] |
Experimental Protocols
Protocol: Evaluating the Anti-Tumor Efficacy of Disulfiram in a Mouse Xenograft Model
This protocol is a generalized example based on methodologies reported in the literature.[16][17]
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Cell Line and Tumor Implantation:
-
Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS).
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Disulfiram Formulation: Prepare a suspension of Disulfiram in a vehicle such as 5% gum arabic in PBS.
-
Copper Formulation (if applicable): Prepare a solution of copper gluconate in sterile water.
-
Administration: Administer Disulfiram (e.g., 50 mg/kg) and copper gluconate (e.g., 2 mg/kg) daily via oral gavage or intraperitoneal injection. The control group should receive the vehicle only.
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and general health daily.
-
Measure tumor volume 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
-
Tissue Collection and Analysis:
-
Excise tumors and weigh them.
-
Collect blood and major organs for pharmacokinetic and toxicological analysis.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., to assess apoptosis) or snap-frozen for Western blot analysis (e.g., to measure proteasome activity).[17]
-
Visualizations
Caption: Simplified signaling pathway of Disulfiram's anti-cancer mechanism.
Caption: General experimental workflow for a DSF in-vivo xenograft study.
Caption: Decision tree for troubleshooting common issues in DSF experiments.
References
- 1. Evaluation of the effects of disulfiram, an alcohol-aversive agent with anti-cancer activity, on mouse bone marrow cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 2. Tolerance to disulfiram induced by chronic alcohol intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2648709B1 - Disulfiram formulation and uses thereof - Google Patents [patents.google.com]
- 4. WO2012076897A1 - Disulfiram formulation and uses thereof - Google Patents [patents.google.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Effects of the aldehyde dehydrogenase inhibitor disulfiram on the plasma pharmacokinetics, metabolism, and toxicity of benzaldehyde dimethane sulfonate (NSC281612, DMS612, BEN) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfiram distribution and elimination in the rat after oral and intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disulfiram, an Anti-alcoholic Drug, Targets Macrophages and Attenuates Acute Rejection in Rat Lung Allografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. wjpls.org [wjpls.org]
- 16. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. Effect of disulfiram on canine liver aldehyde dehydrogenase activity: in vivo inactivation in a nonrodent animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Disulfiram-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disulfiram-based assays.
Frequently Asked Questions (FAQs)
Q1: My Disulfiram solution appears to have precipitated in my cell culture medium. What should I do?
A1: Disulfiram has low aqueous solubility, which can lead to precipitation in cell culture media. Here are some steps to mitigate this issue:
-
Solvent Choice: Ensure Disulfiram is first dissolved in an appropriate organic solvent, such as DMSO, before further dilution in aqueous solutions like cell culture media.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Fresh Preparation: Prepare Disulfiram solutions fresh for each experiment, as the compound can degrade and precipitate upon storage in aqueous solutions.
-
Warm Media: When making the final dilution, adding the Disulfiram stock solution to pre-warmed media can sometimes help maintain solubility.
-
Nanoparticle Formulations: For in vivo or long-term in vitro studies, consider using nanoparticle formulations of Disulfiram to improve solubility and stability.[1][2][3]
Q2: I am not observing the expected inhibitory effect of Disulfiram in my ALDH activity assay. What are the possible reasons?
A2: Several factors can contribute to a lack of Disulfiram efficacy in an ALDH activity assay:
-
Disulfiram Degradation: Disulfiram is unstable and can be rapidly metabolized.[3][4] Ensure your stock solution is fresh and has been stored properly (protected from light at -20°C).
-
Incorrect Assay Buffer pH: The activity of ALDH and the stability of its substrates can be pH-dependent. Verify that the pH of your assay buffer is within the optimal range for the enzyme (typically pH 8.0).
-
Substrate Concentration: Ensure the concentration of the aldehyde substrate is appropriate for the assay and is not limiting the reaction.
-
Enzyme Activity: Confirm the activity of your ALDH enzyme preparation with a positive control. Some commercial kits provide a positive control enzyme.[5]
-
Presence of Reducing Agents: The presence of reducing agents, such as dithiothreitol (DTT), can reverse the inhibitory effect of Disulfiram on ALDH.[6][7] Check your buffers and reagents for any interfering substances.
Q3: Why are my results from Disulfiram cytotoxicity assays (e.g., MTT, XTT) inconsistent between experiments?
A3: Inconsistent results in cytotoxicity assays with Disulfiram can arise from several sources:
-
Cell Seeding Density: Ensure that the initial cell seeding density is consistent across all plates and experiments. Variations in cell number can significantly impact the final readout.
-
Incubation Time: Use a consistent incubation time for drug treatment in all experiments.
-
Disulfiram Stability: As mentioned, Disulfiram is unstable in aqueous solutions. Prepare fresh dilutions for each experiment to ensure consistent potency. The half-life of Disulfiram in serum can be very short.[3]
-
Copper Chelation: The cytotoxic effect of Disulfiram against cancer cells is often dependent on the presence of copper.[8][9] Variations in the trace amounts of copper in your cell culture media or serum could lead to inconsistent results. For more reproducible results, consider co-administering Disulfiram with a controlled concentration of a copper salt (e.g., CuCl₂).
-
Metabolism of Disulfiram: Cells can metabolize Disulfiram into different compounds with varying activities. The metabolic rate can differ between cell lines and even with passage number, contributing to variability.
Troubleshooting Guides
ALDH Inhibition Assay
| Problem | Possible Cause | Suggested Solution |
| High background signal | NADH contamination in samples. | Run a sample blank without the aldehyde substrate to measure and subtract the background NADH levels. |
| Assay buffer is contaminated. | Use fresh, high-purity reagents to prepare the assay buffer. | |
| Low or no signal from positive control | Inactive ALDH enzyme. | Use a fresh enzyme preparation or a commercially available ALDH positive control.[5] |
| Degraded substrate. | Prepare fresh substrate solutions for each experiment. | |
| Incorrect wavelength reading. | Ensure the plate reader is set to the correct wavelength for detecting NADH or the final colored product (typically around 340 nm for NADH or 450 nm for colorimetric assays).[10] | |
| Erratic readings between replicates | Pipetting errors. | Be careful with pipetting, especially with small volumes. Prepare a master mix for reagents where possible. |
| Incomplete mixing. | Gently mix the contents of the wells after adding all reagents. | |
| Temperature fluctuations. | Ensure the plate is incubated at a stable temperature as specified in the protocol. |
MTT/XTT Cell Viability Assay
| Problem | Possible Cause | Suggested Solution |
| Low absorbance values | Insufficient cell number. | Optimize cell seeding density to ensure an adequate number of viable cells at the end of the experiment. |
| MTT reagent is old or degraded. | Use fresh, properly stored MTT reagent. | |
| Incomplete formazan crystal dissolution. | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient time for solubilization. Using a multi-channel pipette to gently triturate can help.[11] | |
| High background absorbance | Contamination of media or reagents. | Use sterile technique and fresh, high-quality media and reagents. |
| Interference from the test compound. | Run a control with Disulfiram in cell-free media to check if the compound itself reacts with the MTT reagent.[12] | |
| Inconsistent results | Edge effects on the plate. | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature changes. Fill the outer wells with sterile PBS or media. |
| Variation in incubation times. | Strictly adhere to the same incubation times for drug treatment and MTT reagent addition across all experiments. | |
| Cell clumping. | Ensure a single-cell suspension is achieved before seeding the plates. |
Quantitative Data Summary
Table 1: IC₅₀ Values of Disulfiram in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Notes |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.3 | 72 | In the presence of 1 µM CuCl₂.[13] |
| MDA-MB-231 | Triple-Negative Breast Cancer | >10 | 72 | Without added copper.[14] |
| MCF-7 | ER+ Breast Cancer | 0.3 | 72 | |
| BT474 | ER+/HER2+ Breast Cancer | 0.3 | 72 | |
| T47D | ER+ Breast Cancer | >10 | 72 | |
| MKN-45 | Gastric Cancer | ~50 | Not Specified | |
| SGC-7901 | Gastric Cancer | ~50 | Not Specified | |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Cytotoxicity is copper-dependent.[15] |
| Various TNBC cell lines | Triple-Negative Breast Cancer | Average of 0.3 | Not Specified |
IC₅₀ values can vary depending on experimental conditions such as cell density, serum concentration, and the specific assay used.
Experimental Protocols
ALDH Activity Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits.
-
Sample Preparation:
-
Homogenize tissue (50 mg) or cells (1 x 10⁶) in ~200 µL of ice-cold ALDH Assay Buffer.
-
Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
NADH Standard Curve:
-
Prepare a series of NADH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate.
-
Adjust the volume of each standard to 50 µL with ALDH Assay Buffer.
-
-
Assay Reaction:
-
Add 1-50 µL of your sample to wells in a 96-well plate.
-
For a positive control, add a known amount of ALDH enzyme.
-
For a sample blank, prepare parallel wells without the acetaldehyde substrate.
-
Adjust the final volume in all wells to 50 µL with ALDH Assay Buffer.
-
Prepare a Reaction Mix containing ALDH Assay Buffer, ALDH Substrate Mix, and acetaldehyde.
-
Add 50 µL of the Reaction Mix to each well.
-
-
Measurement:
-
Incubate the plate at room temperature, protected from light.
-
Measure the absorbance at 450 nm in a kinetic mode (e.g., every 2-3 minutes) or at two time points (initial and final).
-
Calculate the ALDH activity based on the change in absorbance over time and compare it to the NADH standard curve.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with various concentrations of Disulfiram (and copper, if applicable) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Clonogenic Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of your cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.
-
-
Treatment:
-
Treat the cells with different concentrations of Disulfiram for a specified period (e.g., 24 hours).
-
-
Colony Formation:
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
-
Staining and Counting:
-
Wash the colonies with PBS and fix them with a solution such as 10% formalin or a methanol/acetic acid mixture.
-
Stain the colonies with a solution like 0.5% crystal violet.
-
Wash away the excess stain and allow the plates to dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
-
Visualizations
Caption: Disulfiram's mechanism of action in alcohol metabolism.
Caption: Copper-dependent anticancer mechanism of Disulfiram.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Disulfiram and cancer immunotherapy: Advanced nano-delivery systems and potential therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stable-loading-and-delivery-of-disulfiram-with-mpeg-plga-pcl-mixed-nanoparticles-for-tumor-therapy - Ask this paper | Bohrium [bohrium.com]
- 3. Recent advances in the delivery of disulfiram: a critical analysis of promising approaches to improve its pharmacokinetic profile and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Inactivation of Aldehyde Dehydrogenase by Disulfiram in the Presence and Absence of Lipoic Acid or Dihydrolipoic Acid: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Disulfiram targets cancer stem-like cells and reverses resistance and cross-resistance in acquired paclitaxel-resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methods to enhance the bioavailability of Disulfiram in research models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Disulfiram (DSF) in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with Disulfiram's bioavailability?
A1: The primary challenge with Disulfiram's bioavailability is its poor water solubility and rapid metabolism in the body.[1] Orally administered Disulfiram is quickly absorbed, with 80% to 90% absorption, but it also has a very short half-life of approximately 7 hours.[2] It is rapidly converted into its metabolite, diethyldithiocarbamate (DDTC).[3] This rapid biotransformation and extensive metabolism significantly limit the concentration of the active compound that reaches the target site.[4]
Q2: What are the most common strategies to improve the bioavailability of Disulfiram?
A2: Common strategies focus on protecting Disulfiram from rapid degradation and improving its solubility. These include:
-
Nanoparticle Formulations: Encapsulating Disulfiram in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from premature metabolism and enhance its delivery to target cells.
-
Co-administration with Copper: Disulfiram's active anticancer agent is a complex formed with copper, known as bis-diethyldithiocarbamate-copper (CuET).[5] Co-administration of Disulfiram with a copper source can promote the in-situ formation of this more stable and potent complex.
-
Alternative Delivery Routes: Subcutaneous implants have been explored to provide a sustained release of Disulfiram, bypassing the gastrointestinal tract and first-pass metabolism, which can improve patient compliance and bioavailability.[1]
Q3: How does the co-administration of copper enhance Disulfiram's efficacy?
A3: Disulfiram itself is a prodrug. In the body, it is metabolized to diethyldithiocarbamate (DDTC), which is a potent chelator of metals like copper.[5] The resulting diethyldithiocarbamate-copper (Cu(DDC)₂) complex is considered the primary active component responsible for its anticancer effects.[6] This complex is more stable than Disulfiram and exhibits enhanced therapeutic activity.[5] Therefore, ensuring the availability of copper allows for the formation of this active complex.
Q4: What are the key pharmacokinetic parameters to measure in Disulfiram bioavailability studies?
A4: When assessing the bioavailability of different Disulfiram formulations, the following pharmacokinetic parameters are crucial:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug and its metabolites in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the concentration of the drug in the plasma to be reduced by half.[2][4]
Troubleshooting Guide
Problem: Inconsistent Pharmacokinetic Data
| Possible Cause | Troubleshooting Steps |
| High Inter-Subject Variability | Disulfiram metabolism can vary significantly between individuals.[7] Increase the number of subjects in your animal model to ensure statistical power. Ensure that the animal population is as homogeneous as possible in terms of age, weight, and sex. |
| Formulation Instability | Prepare fresh formulations for each experiment. Conduct stability studies on your formulation under experimental conditions (e.g., temperature, pH) to ensure its integrity over the duration of the study. |
| Analytical Method Issues | Validate your analytical method (e.g., HPLC, LC-MS/MS) for specificity, linearity, accuracy, and precision for both Disulfiram and its key metabolites like DDTC.[8] Use an appropriate internal standard for quantification. |
Problem: Low Encapsulation Efficiency in Nanoparticle Formulations
| Possible Cause | Troubleshooting Steps |
| Poor Drug-Polymer Interaction | Screen different types of polymers (e.g., PLGA with varying lactide:glycolide ratios, PEG-PLGA) to find one with better affinity for Disulfiram. |
| Suboptimal Formulation Parameters | Optimize the drug-to-polymer ratio. Adjust the concentration of the polymer and the drug in the organic phase. Vary the solvent and anti-solvent used in the formulation process. |
| Inefficient Emulsification/Solvent Evaporation | Optimize the sonication or homogenization parameters (e.g., power, time) to achieve a stable emulsion. Control the rate of solvent evaporation, as rapid evaporation can lead to drug precipitation. |
Problem: Difficulty in Detecting Disulfiram and its Metabolites in Plasma
| Possible Cause | Troubleshooting Steps |
| Rapid Degradation in Sample | Disulfiram is unstable in blood samples. Use a stabilizing agent in the blood collection tubes.[9] Process the plasma samples immediately after collection and store them at -80°C. |
| Insufficient Sensitivity of Analytical Method | Utilize a highly sensitive method like UPLC-ESI-MS/MS for quantification.[9] Optimize the mass spectrometry parameters for the specific parent and daughter ions of Disulfiram and its metabolites. |
| Improper Sample Extraction | Employ solid-phase extraction (SPE) for sample clean-up and concentration, as it can provide cleaner extracts and better recovery than liquid-liquid extraction.[9] |
Quantitative Data Summary
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement (Fold Increase vs. Oral DSF) |
| Oral Disulfiram | Rat | 50 mg/kg, Oral | ~150 | ~1 | ~600 | 1 (Reference) |
| DSF-loaded PLGA Nanoparticles | Rat | 50 mg/kg, IV | ~2500 | ~0.5 | ~7500 | ~12.5 |
| DSF + Copper Chloride | Mouse | 25 mg/kg DSF + 10 mg/kg CuCl₂, IP | Not Reported | Not Reported | Significantly higher than DSF alone | Not Quantified |
| Disulfiram Implant | Rabbit | 100 mg, SC | ~50 (sustained) | ~24 | ~4800 (over 96h) | Sustained release profile |
Note: The values presented in this table are approximate and have been compiled from various literature sources for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Disulfiram-Loaded PLGA Nanoparticles
This protocol describes the single emulsion-solvent evaporation method for preparing Disulfiram-loaded PLGA nanoparticles.
Materials:
-
Disulfiram (DSF)
-
Poly(lactic-co-glycolide) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve a specific amount of Disulfiram and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v).
-
Add the organic phase to the aqueous PVA solution while sonicating on an ice bath to form an oil-in-water (o/w) emulsion.
-
Stir the resulting emulsion at room temperature for several hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical procedure for evaluating the pharmacokinetics of a novel Disulfiram formulation.
Procedure:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Administer the Disulfiram formulation (e.g., oral gavage, intravenous injection).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Collect blood in tubes containing a stabilizing agent and an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract Disulfiram and its metabolites from the plasma using an appropriate method (e.g., solid-phase extraction).
-
Analyze the samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software.
Visualizations
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diethyldithiocarbamate complex with copper: the mechanism of action in cancer cells. | Sigma-Aldrich [sigmaaldrich.com]
- 4. wjpls.org [wjpls.org]
- 5. Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Minimizing Off-Target Effects of Disulfiram in Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Disulfiram. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that effectively minimize the known off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of Disulfiram that I should be aware of in my experiments?
A1: Disulfiram is well-known for its role as an inhibitor of aldehyde dehydrogenase 2 (ALDH2), but it possesses several other activities that can confound experimental results. The main off-target effects include:
-
Metal Chelation: Disulfiram and its primary metabolite, diethyldithiocarbamate (DDC), are potent chelators of divalent metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺).[1][2][3] This can disrupt the function of metalloenzymes and alter intracellular metal homeostasis.
-
Inhibition of Other Enzymes: Beyond ALDH2, Disulfiram and its metabolites can inhibit a range of other enzymes, including dopamine β-hydroxylase, superoxide dismutase (SOD), and various cytochrome P450 enzymes.[4][5]
-
Induction of Reactive Oxygen Species (ROS): The formation of the Disulfiram-copper complex can lead to the generation of reactive oxygen species, inducing oxidative stress in cells.[6][7]
-
Inhibition of the Ubiquitin-Proteasome System: The Disulfiram-copper complex has been shown to inhibit the proteasome, which can have widespread effects on cellular protein degradation and signaling.
Q2: How can I control for the metal-chelating properties of Disulfiram in my cell culture experiments?
A2: To determine if the observed effects of Disulfiram are due to its metal-chelating properties, particularly with copper, you should include appropriate controls. A common approach is to use a copper-specific chelator as a negative control. For example, you can treat a parallel set of cells with a chelator like tetrathiomolybdate (TM) or D-penicillamine to see if it phenocopies the effects of Disulfiram. Additionally, you can supplement the media with copper to see if it potentiates the effects of Disulfiram, which would suggest the involvement of a Disulfiram-copper complex.
Q3: My cells are dying at lower-than-expected concentrations of Disulfiram. What could be the cause?
A3: Several factors could contribute to increased cell death:
-
High Intracellular Copper Levels: The cell line you are using may have naturally high levels of intracellular copper, leading to the formation of the cytotoxic Disulfiram-copper complex even at low Disulfiram concentrations.
-
Synergistic Effects with Media Components: Certain components in your cell culture media could be interacting with Disulfiram to enhance its toxicity.
-
Induction of Excessive Oxidative Stress: The combination of Disulfiram and intracellular metals may be generating a level of ROS that is highly toxic to your specific cell type. Consider co-treatment with an antioxidant like N-acetyl-l-cysteine (NAC) to see if it rescues the cells.[6]
Q4: I am seeing unexpected changes in neurotransmitter levels in my in vivo experiments. Is this related to Disulfiram treatment?
A4: Yes, this is a known off-target effect. Disulfiram's inhibition of dopamine β-hydroxylase, a copper-dependent enzyme, blocks the conversion of dopamine to norepinephrine.[4][5][8] This can lead to an accumulation of dopamine and a depletion of norepinephrine, which can have significant physiological effects. When designing in vivo studies, it is crucial to monitor for these changes and consider their potential impact on your experimental outcomes.
Troubleshooting Guides
Issue 1: Inconsistent or Irreproducible Results in In Vitro Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Disulfiram Precipitation | Visually inspect the culture media for any signs of precipitation after adding Disulfiram. Prepare fresh stock solutions of Disulfiram in an appropriate solvent (e.g., DMSO) immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | A clear solution should be observed, ensuring consistent delivery of the compound to the cells. |
| Variability in Media Composition | Ensure that the same batch and formulation of cell culture media and supplements (especially serum, which contains metals) are used across all experiments. | Consistent media composition will minimize variability in metal content, leading to more reproducible results. |
| Cell Line Instability | Regularly perform cell line authentication to ensure the identity and purity of your cells. Monitor for changes in morphology or growth rate. | Using a consistent and authenticated cell line will reduce variability in experimental responses. |
Issue 2: Differentiating Between ALDH Inhibition and Off-Target Effects
| Experimental Question | Recommended Approach | Interpretation of Results |
| Is the observed effect due to ALDH2 inhibition? | Use a more specific ALDH2 inhibitor as a positive control. Alternatively, use a cell line with knocked-down or knocked-out ALDH2 expression and treat with Disulfiram. | If the specific ALDH2 inhibitor or ALDH2 knockdown phenocopies the effect of Disulfiram, it is likely mediated by ALDH2 inhibition. |
| Is the observed effect caused by copper chelation? | Co-treat cells with Disulfiram and a copper-specific chelator (e.g., bathocuproine disulfonate, BCS). | If the copper chelator reverses the effect of Disulfiram, it suggests that the effect is dependent on the formation of a Disulfiram-copper complex. |
| Is the observed effect a result of oxidative stress? | Co-treat cells with Disulfiram and an antioxidant such as N-acetyl-l-cysteine (NAC).[6] Measure intracellular ROS levels. | If the antioxidant rescues the phenotype and/or reduces ROS levels, it indicates that oxidative stress is a key mediator of the observed effect. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Disulfiram and its metabolite, diethyldithiocarbamate (DDC), against various on- and off-target molecules. This data can help in designing experiments with appropriate concentrations to achieve desired effects while minimizing off-target activities.
| Compound | Target | IC50 Value | Reference |
| Disulfiram | Peripheral Benzodiazepine Receptors (PBR) in cerebral cortex | 5 x 10⁻⁷ M | [9] |
| Disulfiram | Peripheral Benzodiazepine Receptors (PBR) in kidney | 7 x 10⁻⁷ M | [9] |
| Diethyldithiocarbamate (DDC) | Peripheral Benzodiazepine Receptors (PBR) in kidney | 5 x 10⁻⁵ M | [9] |
Note: This table is not exhaustive and IC50 values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Control for Copper Chelation in Cell Culture
Objective: To determine if the observed cellular effect of Disulfiram is mediated by its copper-chelating properties.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Disulfiram (DSF)
-
Copper (II) sulfate (CuSO₄) or Copper (II) gluconate
-
Bathocuproine disulfonate (BCS), a membrane-impermeable copper chelator
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment Groups: Prepare the following treatment groups in fresh complete medium:
-
Vehicle control (e.g., DMSO)
-
Disulfiram alone (at the desired concentration)
-
Disulfiram + CuSO₄ (e.g., 10 µM)
-
BCS alone (at a concentration sufficient to chelate available copper)
-
Disulfiram + BCS
-
-
Incubation: Treat the cells with the prepared media and incubate for the desired experimental duration.
-
Assay: Perform the relevant cellular or molecular assay to measure the endpoint of interest (e.g., cell viability, gene expression, protein levels).
Interpretation:
-
If the effect of Disulfiram is potentiated by the addition of copper, it suggests the involvement of a Disulfiram-copper complex.
-
If the effect of Disulfiram is rescued or diminished by the addition of BCS, it further supports a copper-dependent mechanism.
Protocol 2: Mitigation of ROS-Induced Off-Target Effects
Objective: To determine if the observed cellular effect of Disulfiram is due to the induction of reactive oxygen species (ROS).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Disulfiram (DSF)
-
N-acetyl-l-cysteine (NAC)
-
ROS detection reagent (e.g., DCFDA)
Procedure:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment Groups: Prepare the following treatment groups in fresh complete medium:
-
Vehicle control
-
Disulfiram alone
-
NAC alone (e.g., 1-5 mM)
-
Disulfiram + NAC (pre-treat with NAC for 1-2 hours before adding Disulfiram)
-
-
ROS Measurement (Optional but Recommended): At the end of the treatment period, incubate a parallel set of treated cells with an ROS detection reagent according to the manufacturer's instructions and measure fluorescence using a plate reader or flow cytometer.
-
Assay: Perform the primary cellular or molecular assay.
Interpretation:
-
If NAC pre-treatment significantly reduces the effect of Disulfiram, it indicates that ROS plays a crucial role in the observed phenotype.
-
A corresponding decrease in ROS levels in the Disulfiram + NAC group compared to the Disulfiram alone group will confirm that Disulfiram is inducing oxidative stress.
Visualizations
References
- 1. Disulfiram inhibits bacterial growth by inducing zinc-dependent reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfiram inhibits bacterial growth by inducing zinc-dependent reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing Cancer Therapy with Copper/Disulfiram Nanomedicines and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. wjpls.org [wjpls.org]
- 6. The anti-alcoholism drug disulfiram effectively ameliorates ulcerative colitis through suppressing oxidative stresses-associated pyroptotic cell death and cellular inflammation in colonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Disulfiram and diethyldithiocarbamate are competitive inhibitors at the peripheral benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Disulfiram Solubility for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of Disulfiram in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using Disulfiram for cell culture experiments?
A1: The primary challenge is Disulfiram's poor aqueous solubility. It is sparingly soluble in aqueous buffers, which can lead to precipitation when added to cell culture media, affecting experimental reproducibility and accuracy.
Q2: What is the most common solvent for preparing Disulfiram stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing Disulfiram stock solutions due to its high solubilizing capacity for this compound.[1]
Q3: What is the recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control to assess the impact of DMSO on your specific cell line.
Q4: My Disulfiram precipitates out of solution when I add it to my cell culture medium. What can I do?
A4: This is a common issue. Please refer to our detailed Troubleshooting Guide below for a step-by-step approach to resolving this problem.
Q5: Are there alternatives to DMSO for dissolving Disulfiram?
A5: Yes, other organic solvents like ethanol and dimethylformamide (DMF) can also dissolve Disulfiram.[2] Additionally, complexation with cyclodextrins or using nanoparticle-based formulations are advanced methods to improve its aqueous solubility.
Q6: How should I store my Disulfiram stock solution?
A6: Disulfiram stock solutions, typically prepared in DMSO at a concentration of 10 mM, should be stored at -80°C for long-term stability, for up to 3 months.[1]
Troubleshooting Guide
Encountering precipitation of Disulfiram in your cell culture experiments can be a significant hurdle. This guide provides a systematic approach to troubleshoot and resolve this issue.
Issue: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Media
This is the most common solubility issue with Disulfiram. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted in an aqueous-based cell culture medium can cause the drug to crash out of solution.
Logical Workflow for Troubleshooting Precipitation
Caption: A step-by-step workflow for troubleshooting Disulfiram precipitation.
Quantitative Data on Disulfiram Solubility
For ease of comparison, the following table summarizes the solubility of Disulfiram in various solvents.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| DMSO | 59 | 198.96 | [2] |
| Ethanol | 59 | 198.96 | [2] |
| Dimethylformamide (DMF) | ~5 | ~16.86 | |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 | ~0.67 | |
| Water | Insoluble | - | [2] |
Experimental Protocols
Protocol 1: Preparation of Disulfiram Stock Solution using DMSO
This protocol describes the standard method for preparing a concentrated stock solution of Disulfiram in DMSO.
-
Materials:
-
Disulfiram powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of Disulfiram powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 3.3722 mL of DMSO to 1 mg of Disulfiram).
-
Vortex the tube vigorously until the Disulfiram is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[1]
-
Protocol 2: Preparation of Disulfiram Working Solution for Cell Treatment
This protocol details the dilution of the DMSO stock solution into the cell culture medium.
-
Materials:
-
Disulfiram stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the Disulfiram stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment, ensuring the final DMSO concentration remains below 0.5%.
-
In a sterile conical tube, add the required volume of the Disulfiram stock solution to a volume of pre-warmed complete cell culture medium.
-
Immediately vortex the tube at a medium speed as you add the stock solution to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Add the final working solution to your cell cultures.
-
Protocol 3: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general guideline for using HP-β-CD to improve the aqueous solubility of Disulfiram.
-
Materials:
-
Disulfiram powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer or medium. The concentration of HP-β-CD may need to be optimized.
-
Add the Disulfiram powder to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
Sterile-filter the resulting solution through a 0.22 µm filter to remove any undissolved Disulfiram.
-
The concentration of the solubilized Disulfiram in the filtrate should be determined using a suitable analytical method (e.g., HPLC-UV).[1]
-
Signaling Pathways and Experimental Workflow
Disulfiram's mechanism of action involves multiple signaling pathways, making it a compound of interest in various research fields, particularly in cancer biology.
Key Signaling Pathways Affected by Disulfiram
1. Inhibition of NF-κB Signaling: Disulfiram, particularly in the presence of copper, can inhibit the NF-κB signaling pathway, which is crucial for cell survival, inflammation, and proliferation.
Caption: Disulfiram-Cu complex inhibits the IKK complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.
2. Proteasome Inhibition: The Disulfiram-copper complex can also inhibit the proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis. This is mediated through the targeting of the p97-NPL4-UFD1 pathway.[3]
Caption: The Disulfiram-Cu complex inhibits the p97-NPL4-UFD1 segregase, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.
3. Induction of Cuproptosis: A recently described form of cell death, cuproptosis, is induced by Disulfiram. As a copper ionophore, Disulfiram facilitates the intracellular accumulation of copper, which leads to mitochondrial stress and cell death.[3]
Caption: Disulfiram acts as a copper ionophore, leading to FDX1-mediated mitochondrial proteotoxic stress and subsequent cuproptosis.[3]
General Experimental Workflow for Disulfiram Treatment in Cell Culture
The following diagram outlines a typical workflow for conducting a cell culture experiment with Disulfiram.
Caption: A generalized workflow for treating cultured cells with Disulfiram.
References
- 1. Repurposing disulfiram, an alcohol-abuse drug, in neuroblastoma causes KAT2A downregulation and in vivo activity with a water/oil emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Disulfiram, an aldehyde dehydrogenase inhibitor, works as a potent drug against sepsis and cancer via NETosis, pyroptosis, apoptosis, ferroptosis, and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Disulfiram in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the adverse effects of Disulfiram in animal research subjects.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues that may arise during experiments involving Disulfiram.
Issue 1: Unexpectedly High Morbidity or Mortality in Rodents
-
Question: We initiated a study using Disulfiram in mice at a dose of 50 mg/kg, administered orally. Within the first week, we observed significant weight loss, lethargy, and two unexpected deaths. What could be the cause and how should we proceed?
-
Answer: Several factors could be contributing to the observed toxicity.
-
Vehicle Interaction: What vehicle was used for oral administration? Some vehicles can enhance the absorption of Disulfiram, leading to higher than expected plasma concentrations. Ensure the vehicle is inert and has been previously validated for use with Disulfiram in your specific mouse strain.
-
Dietary Factors: Certain components in standard rodent chow can interact with Disulfiram. Review the diet composition for any compounds that may inhibit aldehyde dehydrogenase (ALDH) or other metabolic enzymes.
-
Strain Sensitivity: Different strains of mice can have varying sensitivities to xenobiotics. The C57BL/6 strain, for example, might exhibit a different tolerance profile compared to BALB/c.
-
Gavage Stress: Repeated oral gavage can be a significant stressor, potentially exacerbating the adverse effects of the drug.
Recommended Actions:
-
Immediate Dose Reduction: Immediately reduce the dose for the remaining animals. Consider a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific strain and experimental conditions.
-
Vehicle and Diet Review: Analyze the composition of your vehicle and diet for any potential interacting compounds. If possible, switch to a purified diet with well-defined components.
-
Alternative Administration Route: If oral gavage is a significant stressor, consider alternative administration routes such as intraperitoneal (IP) injection or subcutaneous (SC) implantation of slow-release pellets, if appropriate for your study design.
-
Monitor for Dehydration: Assess animals for signs of dehydration (e.g., skin tenting, sunken eyes) and provide supportive care with subcutaneous fluids if necessary.
-
Issue 2: Seizures and Neurological Abnormalities in Canines
-
Question: A beagle in our study receiving 40 mg/kg/day of Disulfiram has developed tremors and one instance of a generalized seizure. What is the likely mechanism and what is the appropriate course of action?
-
Answer: Disulfiram and its metabolites can cross the blood-brain barrier and exert neurotoxic effects. The primary mechanism is believed to be the inhibition of dopamine β-hydroxylase (DBH), leading to an increase in dopamine and a decrease in norepinephrine in the brain.[1][2][3][4] This imbalance can lower the seizure threshold.[2]
Recommended Actions:
-
Discontinue Dosing: Immediately cease Disulfiram administration to the affected animal.
-
Veterinary Consultation: Consult with the attending veterinarian for immediate supportive care, which may include anticonvulsant therapy (e.g., diazepam).
-
Monitor Neurological Status: Closely monitor the animal for any further neurological signs, such as ataxia, tremors, or changes in behavior.
-
Dose Adjustment for Cohort: Re-evaluate the dose for the entire cohort. A lower dose or a different dosing schedule may be necessary.
-
Baseline and Follow-up Neurological Exams: For future studies, conduct baseline neurological exams and regular follow-up exams to detect subtle changes earlier.
-
Issue 3: Elevated Liver Enzymes in Non-Human Primates
-
Question: We are two weeks into a chronic dosing study with cynomolgus monkeys at 20 mg/kg/day of Disulfiram. Routine blood work shows a significant elevation in alanine aminotransferase (ALT) and aspartate aminotransferase (AST). What is our primary concern and how should we manage this?
-
Answer: Hepatotoxicity is a known and serious adverse effect of Disulfiram.[5][6][7][8] The mechanism is thought to involve the metabolic stress on the liver and potential for oxidative damage.
Recommended Actions:
-
Increased Monitoring Frequency: Increase the frequency of liver function tests to every 48-72 hours to track the trend of the enzyme elevations.
-
Dose Interruption: If ALT/AST levels continue to rise or exceed 3-5 times the upper limit of normal, a temporary interruption of dosing is warranted.
-
Supportive Care: Consult with a veterinarian regarding supportive care, which may include dietary modifications or hepatoprotective agents.
-
Histopathological Evaluation: If any animal is euthanized or dies during the study, ensure a thorough histopathological examination of the liver is performed to assess the extent of any damage.
-
Frequently Asked Questions (FAQs)
General
-
Q1: What are the most common adverse effects of Disulfiram observed in animal research?
-
A1: The most commonly reported adverse effects across species include hepatotoxicity (elevated liver enzymes), neurological effects (lethargy, tremors, seizures), gastrointestinal upset (nausea, vomiting, decreased appetite), and weight loss.[5][6][7][8] The severity and incidence are often dose-dependent.
-
-
Q2: Are there any known species-specific sensitivities to Disulfiram?
-
A2: Yes. For instance, canines may be more prone to neurological side effects due to differences in dopamine metabolism.[9] Rodents are often used to model hepatotoxicity, but strain differences can impact susceptibility. Non-human primates are generally considered a good model for predicting human responses, but individual variability exists.
-
-
Q3: How should Disulfiram be prepared and administered for animal studies?
-
A3: Disulfiram is poorly soluble in water. It is typically administered as a suspension in a vehicle such as 0.5% methylcellulose or corn oil for oral gavage. For parenteral routes, it may be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), but care must be taken as the solvent itself can have biological effects. The chosen vehicle and route of administration should be justified and consistent throughout the study.
-
Monitoring and Mitigation
-
Q4: What are the essential monitoring parameters for animals receiving Disulfiram?
-
A4: Regular monitoring should include daily clinical observations (activity level, posture, grooming), body weight measurements (at least twice weekly), and food/water consumption. Blood work should include a complete blood count (CBC) and a chemistry panel with a focus on liver enzymes (ALT, AST, ALP, bilirubin) at baseline and regular intervals during the study.
-
-
Q5: What is the recommended course of action if an animal shows signs of severe toxicity?
-
A5: In cases of severe toxicity (e.g., seizures, unresponsiveness, significant weight loss >20%), the animal should be immediately removed from the study, and the attending veterinarian should be consulted for euthanasia and a full necropsy to determine the cause of the adverse event.
-
Data Presentation
Table 1: Summary of Reported Adverse Effects of Disulfiram in Different Animal Species
| Adverse Effect | Rodents (Mice/Rats) | Canines | Non-Human Primates |
| Hepatotoxicity | Commonly observed, dose-dependent increases in ALT, AST.[5] | Reported, can progress to liver failure at high doses. | A primary concern, requires diligent monitoring of liver enzymes.[7] |
| Neurotoxicity | Lethargy, ataxia at high doses. | More sensitive, tremors, seizures, and behavioral changes reported.[9] | Lethargy and behavioral changes can occur. |
| Gastrointestinal | Decreased food intake, weight loss. | Nausea, vomiting, and anorexia are common. | Similar to canines, with potential for decreased appetite. |
| Cardiovascular | Less commonly reported. | Hypotension can occur, especially with co-administration of agents affecting blood pressure. | Cardiovascular monitoring is important in chronic studies. |
Table 2: Dose-Response Overview of Disulfiram Adverse Effects in Rodents
| Dose Range (mg/kg/day) | Species | Observed Adverse Effects |
| 25-50 | Mouse | Generally well-tolerated, mild behavioral changes may be observed. |
| >50 | Mouse | Increased incidence of lethargy, weight loss, and potential for hepatotoxicity. |
| 50-100 | Rat | Dose-dependent inhibition of ALDH, potential for mild liver enzyme elevation with chronic dosing. |
| >100 | Rat | Significant hepatotoxicity, neurobehavioral effects, and mortality. |
Experimental Protocols
Protocol 1: Monitoring for and Management of Hepatotoxicity in Rodents
-
Baseline Assessment: Prior to the first dose of Disulfiram, collect a blood sample via a suitable method (e.g., tail vein, saphenous vein) to establish baseline values for ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
Dosing and Observation: Administer Disulfiram as per the study protocol. Conduct daily clinical observations, paying close attention to signs of illness such as lethargy, ruffled fur, and hunched posture.
-
Interim Blood Monitoring: Collect blood samples at regular intervals (e.g., weekly for the first month, then bi-weekly).
-
Action Thresholds:
-
If ALT or AST levels are 1.5-3x baseline, increase monitoring frequency to twice weekly.
-
If ALT or AST levels are >3x baseline, consider a dose reduction or temporary cessation of dosing.
-
If accompanied by clinical signs of illness, immediately cease dosing and consult with the veterinarian.
-
-
Terminal Blood Collection and Histopathology: At the end of the study, collect a terminal blood sample for final liver enzyme analysis. Perfuse the animal and collect the liver for histopathological examination to assess for any cellular damage, necrosis, or fibrosis.
Mandatory Visualization
Caption: Disulfiram's inhibition of ALDH in the ethanol metabolism pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of disulfiram and dopamine beta-hydroxylase knockout on cocaine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice | PLOS One [journals.plos.org]
- 4. Effects of disulfiram and dopamine beta-hydroxylase knockout on cocaine-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Safety assessment of disulfiram: real-world adverse event analysis based on FAERS database [frontiersin.org]
- 6. Safety assessment of disulfiram: real-world adverse event analysis based on FAERS database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety assessment of disulfiram: real-world adverse event analysis based on FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Disulfiram and Novel Aldehyde Dehydrogenase (ALDH) Inhibitors: Efficacy and Selectivity
For Immediate Release
A comprehensive review of available data reveals that while Disulfiram remains a potent, non-selective inhibitor of aldehyde dehydrogenase (ALDH), a new generation of inhibitors demonstrates greater selectivity for specific ALDH isoforms, offering potential for targeted therapeutic applications with improved side-effect profiles. This comparison guide synthesizes key efficacy data and experimental methodologies to provide researchers, scientists, and drug development professionals with a detailed overview of the current landscape of ALDH inhibitors.
Disulfiram, a long-standing FDA-approved treatment for alcohol dependence, functions by irreversibly inhibiting ALDH, particularly ALDH2, leading to the accumulation of toxic acetaldehyde and subsequent aversive reactions to alcohol consumption.[1] However, its lack of specificity, notably its inhibitory action on ALDH1A1, contributes to a range of side effects. This has spurred the development of novel inhibitors with a focus on isoform-selective targeting for applications in oncology and other therapeutic areas.
Comparative Efficacy of ALDH Inhibitors
The following tables summarize the in vitro efficacy of Disulfiram against a selection of other ALDH inhibitors, highlighting their isoform selectivity and inhibitory concentrations.
| Inhibitor | Target ALDH Isoform(s) | IC50 (Disulfiram) | IC50 (Alternative) | Cell Line/Assay Conditions | Source |
| NCT-501 | ALDH1A1 | Not directly compared in this study | 40 nM (hALDH1A1) | Recombinant human ALDH1A1 | [2][3] |
| WIN 18,446 | ALDH1A2 | Strong inhibition | 0.3 µM | In vitro enzyme assay | [4][5] |
| Daidzin | ALDH2 | Not directly compared | Potent inhibitor (no IC50 provided in search results) | Animal studies, clinical trial | [1] |
| Disulfiram Analog (2b) | ALDH1A1 | 0.15 µM (ALDH1A1) | Comparable to Disulfiram | Recombinant human ALDH1A1 | |
| Disulfiram Analog (2b) | ALDH2 | Strong inhibition | No inhibition up to 0.5 mM | Recombinant human ALDH2 |
| Inhibitor | Cell Viability/Functional Effects | Cell Line | Experimental Conditions | Source |
| Disulfiram | More effective at reducing TIC viability vs. adherent cells | Ovarian Cancer Cells | Spheroid formation assay | |
| NCT-505 & NCT-506 | No consistent selective effect on TIC viability | Ovarian Cancer Cells | Spheroid formation assay | |
| NCT-501 | 78% inhibition of tumor growth | Cal-27 CisR derived xenografts | In vivo xenograft model | [2] |
Key Observations:
-
NCT-501 demonstrates high potency and selectivity for ALDH1A1, with an IC50 of 40 nM, and shows no significant inhibition of other isoforms like ALDH1B1, ALDH3A1, and ALDH2 at concentrations greater than 57 µM.[2][3] This selectivity makes it a promising candidate for cancer therapies targeting cancer stem cells, where ALDH1A1 is often overexpressed.
-
WIN 18,446 is a potent inhibitor of ALDH1A2 with an IC50 of 0.3 µM and has been shown to suppress spermatogenesis by inhibiting retinoic acid biosynthesis.[4][5] Unlike Disulfiram's inhibition, the effect of WIN 18,446 on ALDH1A2 is not reversed by DTT, indicating a different mechanism of action.[4]
-
Daidzin , a natural isoflavone found in soy, is identified as a potent and selective inhibitor of mitochondrial ALDH2.[1] A clinical trial has been initiated to investigate its interaction with alcohol metabolism in humans.
-
Novel Disulfiram analogs have been synthesized to enhance selectivity for ALDH1A1. For instance, analog '2b' retained comparable inhibitory activity against ALDH1A1 to Disulfiram but showed no inhibition of ALDH2, thereby potentially reducing the alcohol-aversive side effects.
Experimental Protocols
ALDH Activity Assay (Spectrophotometric Method)
This method quantifies ALDH activity by measuring the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH during the oxidation of an aldehyde substrate.
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometer (ELISA reader)
-
ALDH-containing sample (cell lysate, purified enzyme)
-
Assay Buffer (e.g., containing pyrophosphate, EDTA)
-
NAD⁺ solution
-
Aldehyde substrate (e.g., acetaldehyde, retinal)
-
Inhibitor compound (Disulfiram or other)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NAD⁺, and the ALDH-containing sample.
-
Inhibitor Incubation: For inhibitor studies, pre-incubate the ALDH sample with the inhibitor for a specified time before adding the substrate.
-
Reaction Initiation: Initiate the reaction by adding the aldehyde substrate to the wells.
-
Absorbance Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-30 minutes).
-
Data Analysis: Calculate the rate of NADH formation from the linear portion of the absorbance curve. The IC50 value for an inhibitor is determined by measuring the reaction rate at various inhibitor concentrations and fitting the data to a dose-response curve.
ALDEFLUOR™ Assay (Flow Cytometry)
The ALDEFLUOR™ assay identifies and quantifies cells with high ALDH activity based on the conversion of a non-fluorescent substrate (BAAA) to a fluorescent product that is retained intracellularly.
Materials:
-
ALDEFLUOR™ Reagent (BAAA)
-
DEAB (N,N-diethylaminobenzaldehyde) - a specific ALDH inhibitor used as a negative control
-
ALDEFLUOR™ Assay Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the sample.
-
Staining: Resuspend the cells in ALDEFLUOR™ Assay Buffer. For the control sample, add DEAB.
-
Substrate Addition: Add the activated ALDEFLUOR™ Reagent (BAAA) to the cell suspension.
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic conversion.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The ALDH-positive cells will exhibit a shift in fluorescence intensity compared to the DEAB-treated control cells.
-
Data Analysis: Gate the ALDH-positive cell population based on the fluorescence of the DEAB control. The percentage of ALDH-positive cells and their mean fluorescence intensity can be quantified.
Signaling Pathways and Experimental Workflows
The inhibition of ALDH has significant implications for various cellular signaling pathways, depending on the specific isoform targeted.
Caption: ALDH Inhibition in Alcohol Metabolism and Cancer Signaling.
In alcohol metabolism, Disulfiram's inhibition of ALDH2 causes acetaldehyde accumulation, leading to adverse effects. In cancer, selective inhibitors targeting ALDH1A1 block the conversion of retinal to retinoic acid, impacting gene expression related to cell differentiation and apoptosis.
Caption: Workflow for Evaluating ALDH Inhibitor Efficacy.
This diagram outlines the typical experimental progression for assessing the efficacy of ALDH inhibitors, from initial in vitro enzyme inhibition assays to cell-based functional screens and in vivo animal models.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of Retinoic Acid Biosynthesis by the Bisdichloroacetyldiamine WIN 18,446 Markedly Suppresses Spermatogenesis and Alters Retinoid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIN 18446 | CAS:1477-57-2 | ALDH1a2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Disulfiram Shows Promise in Patient-Derived Xenografts for Hard-to-Treat Cancers
For Immediate Release
New research evaluating the anti-cancer effects of Disulfiram, a drug traditionally used for the treatment of alcoholism, is demonstrating significant potential in preclinical studies utilizing patient-derived xenografts (PDX). These studies, which involve implanting tumor tissue from a human patient into an immunodeficient mouse, provide a more clinically relevant model for testing novel cancer therapies. The findings suggest that Disulfiram, particularly in combination with other chemotherapy agents, could offer a new therapeutic avenue for several aggressive cancers, including small cell lung cancer, glioblastoma, and certain types of breast and testicular cancers.
The anti-neoplastic activity of Disulfiram is primarily attributed to its ability to inhibit the NF-κB signaling pathway and the 26S proteasome, cellular machinery that cancer cells often exploit to survive and proliferate. This dual-pronged attack can induce cancer cell death and sensitize tumors to conventional chemotherapy.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
Recent studies have provided quantitative data on the efficacy of Disulfiram in various PDX models, often in direct comparison with standard-of-care treatments.
| Cancer Type | Treatment Group | Dosing Regimen | Outcome | Tumor Growth Inhibition (%) | Source |
| Small Cell Lung Cancer | Cisplatin | 2 mg/kg, every three days | Tumor Growth | - | Wang et al., 2022 |
| Disulfiram + Cisplatin | 50 mg/kg DSF + 2 mg/kg Cisplatin, every three days | Significant Tumor Growth Inhibition | ~60% | Wang et al., 2022 | |
| Glioblastoma (Temozolomide-Resistant) | Temozolomide | - | In vitro cell viability | - | Triscott et al., 2012 |
| Disulfiram | IC50 of ~350 nM | Significant decrease in cell viability | - | Triscott et al., 2012 | |
| Breast Cancer (Triple-Negative) | Control | - | Tumor Volume (mm³) at Day 21 | - | Chen et al., 2006 |
| Disulfiram | 50 mg/kg/day | Reduced Tumor Growth | 74% | Chen et al., 2006 | |
| Testicular Germ Cell Tumor (Cisplatin-Resistant) | Cisplatin | - | Mean Tumor Volume (mm³) | - | Styczen et al., 2022 |
| Disulfiram + Cisplatin | - | Significant reduction in tumor growth | ~73% (vs. Cisplatin alone) | Styczen et al., 2022 |
Note: Some of the referenced studies utilized cell-line derived xenografts, which are a valuable preclinical model, while efforts were made to prioritize and include data from patient-derived xenografts where available.
Key Signaling Pathways Targeted by Disulfiram
Disulfiram's anti-cancer effects are mediated through the disruption of key cellular signaling pathways that are often dysregulated in cancer.
Caption: Disulfiram, in the presence of copper, inhibits the proteasome and NF-κB pathway while inducing reactive oxygen species (ROS), leading to cancer cell death.
Experimental Protocols
The following are summaries of the methodologies used in the key experiments cited in this guide.
Patient-Derived Xenograft (PDX) Model Establishment
Patient tumor tissue is obtained fresh from surgery and washed in a sterile saline solution. The tissue is then minced into small fragments (typically 2-3 mm³) and implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mice). Tumor growth is monitored regularly by caliper measurements. Once the tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[1][2]
In Vivo Administration of Disulfiram
Disulfiram is typically dissolved in a vehicle such as corn oil or a mixture of DMSO and polyethylene glycol. The solution is then administered to the mice via oral gavage or intraperitoneal injection. Dosing schedules can vary but are often daily or on a 5-days-on, 2-days-off schedule. For studies involving the potentiation of Disulfiram's effects with copper, a copper supplement like copper gluconate may be co-administered.[3][4]
Western Blotting for NF-κB Pathway Analysis
To assess the impact of Disulfiram on the NF-κB pathway, protein lysates are collected from treated and untreated tumor tissues or cells. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for key NF-κB pathway proteins, such as phospho-p65, total p65, and IκBα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][6][7]
Proteasome Activity Assay
The chymotrypsin-like activity of the 26S proteasome is measured using a fluorogenic substrate, such as Suc-LLVY-AMC. Protein extracts from treated and untreated tumors are incubated with the substrate, and the release of free AMC is measured over time using a fluorometer. A decrease in the rate of AMC release in the Disulfiram-treated samples compared to the control indicates proteasome inhibition.[8]
Caption: Workflow for assessing Disulfiram's efficacy in patient-derived xenograft models.
Conclusion
The data from patient-derived xenograft studies provide a strong rationale for the continued investigation of Disulfiram as a repurposed anti-cancer agent. Its ability to synergize with existing chemotherapies and overcome resistance mechanisms in clinically relevant preclinical models is particularly encouraging. Further clinical trials are warranted to validate these promising preclinical findings and to establish the safety and efficacy of Disulfiram in cancer patients.
References
- 1. Establishment of a Patient-Derived Tumor Xenograft Model and Application for Precision Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfiram potentiates cisplatin-induced apoptosis in small cell lung cancer via the inhibition of cystathionine β-synthase and H2S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfiram, a clinically used anti-alcoholism drug and copper-binding agent, induces apoptotic cell death in breast cancer cultures and xenografts via inhibition of the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 8. Proteasome Activity Assay Kit - 1 kit | Next Bio Motif [nextbiomotif.com]
Repurposing an Old Drug: A Comparative Analysis of Disulfiram's Anti-Cancer Efficacy
Disulfiram, a drug traditionally used for the treatment of alcoholism, is gaining significant attention for its potential as a potent anti-cancer agent. Extensive preclinical evidence highlights its ability to induce cancer cell death, inhibit tumor growth, and overcome drug resistance across a variety of malignancies. This guide provides a comprehensive comparison of Disulfiram's therapeutic effects in different cancer types, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Analysis of Disulfiram's Efficacy
The anti-cancer activity of Disulfiram, particularly when combined with copper (DSF/Cu), has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, offering a comparative overview of its potency across different cancer cell lines and tumor models.
Table 1: In Vitro Cytotoxicity (IC50) of Disulfiram in Various Cancer Cell Lines
| Cancer Type | Cell Line | Disulfiram (DSF) IC50 | Disulfiram/Copper (DSF/Cu) IC50 | Reference |
| Glioblastoma | Patient-Derived GSCs | ~31.1 nM (average) | Markedly increased cell death | [1] |
| Triple-Negative Breast Cancer (TNBC) | Panel of 13 TNBC lines | ~300 nM (average) | - | [2] |
| MDA-MB-231 | Potent inhibitory effect | Synergistic with Doxorubicin | [2] | |
| Breast Cancer | MCF-7 (ER+) | ~0.3 µM | - | [3] |
| BT474 (ER+/HER2+) | ~0.3 µM | - | [3] | |
| T47D (ER+) | > 10 µM | - | [3] | |
| MDA-MB-231 (ER-/HER2-) | > 10 µM | - | [3] | |
| Neuroblastoma | SK-N-DZ (MYCN-amplified) | 806 nM | - | [4] |
| N91 (MYCN-amplified) | 234 nM | - | [4] | |
| SK-N-AS (non-MYCN amplified) | 73 µM | - | [4] | |
| SK-N-SH (non-MYCN amplified) | 378 nM | - | [4] | |
| Gastric Cancer | MKN45 | ~50 µmol/L | - | [5] |
| SGC-7901 | ~50 µmol/L | - | [5] |
Table 2: In Vivo Tumor Growth Inhibition by Disulfiram
| Cancer Type | Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| Glioblastoma | Patient-Derived BTIC models | DSF-Cu + Temozolomide | Prolonged in vivo survival | [6] |
| Cervical Cancer | Xenograft model | DSF/Cu complex | Greater antitumor efficacy than cisplatin | [7] |
| Pancreatic Cancer | In vivo model | DSF/Cu | Significantly inhibited tumor growth and reduced tumor burden | [7] |
| Breast Cancer | Xenograft model | Liposomal DSF/Cu complex | Suppressed breast cancer stem cell viability | [8] |
| Ovarian Cancer | Post-surgery, post-chemotherapy relapse model | Disulfiram | Effective in the relapse model | [7] |
Key Mechanisms of Action
Disulfiram exerts its anti-cancer effects through a multi-pronged approach, often potentiated by the presence of copper. The drug's primary metabolite, diethyldithiocarbamate (DDC), forms a complex with copper (CuET), which is believed to be the active anti-cancer agent.[7][9][10] The key mechanisms include:
-
Induction of Oxidative Stress: Disulfiram, particularly in complex with copper, generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell apoptosis.[9][11][12]
-
Inhibition of the Ubiquitin-Proteasome System (UPS): The DSF/Cu complex can inhibit proteasome activity, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells.[7][13][14] A key target in this pathway is the p97-NPL4-UFD1 segregase complex.[10][15][16]
-
Targeting Cancer Stem Cells (CSCs): Disulfiram effectively targets cancer stem cells, which are often responsible for tumor recurrence and metastasis, by inhibiting aldehyde dehydrogenase (ALDH), a key enzyme and marker for CSCs.[7][13][14]
-
Modulation of Signaling Pathways: Disulfiram has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, including NF-κB and MAPK pathways.[7][9][11]
-
Overcoming Drug Resistance: Disulfiram can reverse resistance to conventional chemotherapeutic drugs by inhibiting P-glycoprotein, a multidrug efflux pump.[11]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of Disulfiram.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Disulfiram, with or without copper, for a specified duration (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then calculated from the dose-response curves.[2]
In Vivo Tumor Xenograft Model
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. Disulfiram (often in combination with copper gluconate) is administered through a suitable route (e.g., oral gavage or intraperitoneal injection) at a specific dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry). Animal body weight is also monitored as an indicator of toxicity.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by Disulfiram and a typical experimental workflow for its evaluation.
Caption: Disulfiram's multi-faceted mechanism of action against cancer cells.
Caption: A typical workflow for evaluating the anti-cancer efficacy of Disulfiram.
Conclusion and Future Directions
The evidence strongly suggests that Disulfiram, particularly in combination with copper, holds significant promise as a repurposed anti-cancer therapeutic. Its ability to target multiple cellular pathways, including the proteasome and cancer stem cells, makes it an attractive candidate for overcoming drug resistance and improving patient outcomes. While preclinical data are compelling, further investigation through well-designed clinical trials is crucial to establish its safety and efficacy in cancer patients. The National Cancer Institute has a list of ongoing and completed clinical trials involving Disulfiram.[17] Future research should focus on optimizing dosing strategies, identifying predictive biomarkers for patient selection, and exploring novel combination therapies to fully realize the therapeutic potential of this "old" drug in the fight against cancer.
References
- 1. iscrm.uw.edu [iscrm.uw.edu]
- 2. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
- 10. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advancing Cancer Therapy with Copper/Disulfiram Nanomedicines and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disulfiram's Anticancer Activity: Evidence and Mechanisms | Bentham Science [eurekaselect.com]
- 15. Alcohol-abuse drug Antabuse kills cancer cells | Karolinska Institutet [news.ki.se]
- 16. Alcohol-abuse drug potential cancer treatment - SciLifeLab [scilifelab.se]
- 17. Facebook [cancer.gov]
Independent Verification of Disulfiram's Efficacy Against Bacterial Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disulfiram, a drug traditionally used for the management of alcohol dependence, has demonstrated notable antibacterial properties. This guide provides an objective comparison of Disulfiram's in vitro activity against various bacterial pathogens with that of established antibiotics. We present a synthesis of experimental data, including minimum inhibitory concentrations (MICs), and detail the methodologies of key assays. Furthermore, we elucidate the proposed mechanisms of Disulfiram's antibacterial action through signaling pathway diagrams and provide standardized experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating novel antimicrobial strategies and the repurposing of existing therapeutic agents.
Comparative In Vitro Efficacy of Disulfiram
Disulfiram has shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy, as determined by Minimum Inhibitory Concentration (MIC) assays, is particularly noteworthy against several multidrug-resistant strains. Below is a comparative summary of Disulfiram's MIC values alongside those of standard-of-care antibiotics for select bacterial species.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in μg/mL
| Bacterial Species | Disulfiram | Vancomycin | Ceftriaxone | Polymyxin B |
| Staphylococcus aureus (MSSA) | 8–16[1] | ≤0.5–2[1] | - | - |
| Staphylococcus aureus (MRSA) | 32[2][3] | ≤2 | - | - |
| Staphylococcus epidermidis | 1–32[1] | - | - | - |
| Enterococcus faecium | 16[1] | - | - | - |
| Bacillus cereus | 4[1] | - | - | - |
| Escherichia coli | 256[2][3] | - | ≤1 | - |
| Pseudomonas aeruginosa | 256[2][3] | - | - | 0.5-2[4][5] |
| Klebsiella pneumoniae | >32[1] | - | - | - |
| Acinetobacter baumannii | 32[2][3] | - | - | - |
| Borrelia burgdorferi | 0.19–1.48[1] | - | - | - |
| Francisella tularensis | 0.50–9.50[1] | - | - | - |
Note: MIC values can vary depending on the specific strain and the testing methodology. The data presented here is a summary from the cited literature.
Synergistic Activity with Conventional Antibiotics
A significant aspect of Disulfiram's antibacterial potential lies in its ability to act synergistically with existing antibiotics, potentially restoring their efficacy against resistant strains.
Table 2: Synergistic Effects of Disulfiram with Antibiotics
| Antibiotic | Target Organism | Observed Effect |
| Vancomycin | Vancomycin-Resistant Enterococcus faecium (VRE) | Combination therapy significantly lowered the MIC of vancomycin from 128 µg/mL to 4–16 µg/mL.[1] |
| Polymyxin B | Klebsiella pneumoniae | Disulfiram enhances the activity of polymyxin B. |
| Meropenem | Carbapenem-Resistant Acinetobacter baumannii | Disulfiram lowered the MIC of meropenem by 4- to 32-fold. |
| Kanamycin | Escherichia coli | Disulfiram demonstrated a synergistic effect with kanamycin.[2][3] |
| Colistin | Escherichia coli | Disulfiram reduced the MIC of colistin by 4-fold.[2][3] |
Mechanisms of Antibacterial Action
Disulfiram is thought to exert its antibacterial effects through multiple mechanisms, with the induction of zinc-dependent reactive oxygen species (ROS) being a key pathway.
Zinc-Dependent Induction of Reactive Oxygen Species (ROS)
Recent studies have elucidated a mechanism whereby Disulfiram induces the production of intracellular ROS in bacteria in a zinc-dependent manner. This oxidative stress disrupts essential cellular processes, leading to bacteriostasis. The bacteriostatic effect can be reversed by the use of ROS scavengers or zinc chelators.[2][6]
Inhibition of Essential Bacterial Enzymes
Disulfiram's structure, containing a disulfide bond, allows it to interact with thiol groups in bacterial proteins. This can lead to the inhibition of essential enzymes, such as aldehyde dehydrogenase-like proteins, disrupting critical metabolic pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines and published research.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of Disulfiram is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Synergy Testing: Checkerboard Assay
The checkerboard assay is used to assess the interaction between two antimicrobial agents.
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of Disulfiram along the x-axis and a second antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay.
-
Incubation: The plate is incubated under the same conditions as the MIC assay.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth. The formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
References
- 1. emerypharma.com [emerypharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
Validating the Role of Copper in Disulfiram's Anti-Parasitic Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs offers a promising and accelerated route to combat parasitic diseases, which continue to pose a significant global health burden. Disulfiram (DSF), a long-established medication for alcoholism, has emerged as a compelling candidate for anti-parasitic therapy. This guide provides a comparative analysis of Disulfiram's efficacy, with a particular focus on the pivotal role of copper in potentiating its anti-parasitic mechanism. We present a compilation of experimental data, detailed methodologies for key assays, and visualizations of the proposed mechanisms of action to support further research and development in this area.
Data Presentation: Comparative Efficacy of Disulfiram and Alternatives
The anti-parasitic activity of Disulfiram is significantly enhanced when complexed with divalent metal ions, particularly copper. The active metabolite of Disulfiram, diethyldithiocarbamate (DDC), forms a complex with copper (Cu(DDC)₂) that exhibits potent cytotoxicity against a range of parasites. The following tables summarize the available quantitative data on the efficacy of the Disulfiram-copper complex and its active metabolite, compared with Disulfiram alone and other standard anti-parasitic drugs.
| Compound/Drug | Parasite | IC50/EC50 | Reference |
| Disulfiram-Copper Complex & Metabolites | |||
| Copper(I) complex | Leishmania (V.) braziliensis (promastigotes) | 71 µM | [1] |
| Copper(I) complex | Leishmania (V.) guyanensis (promastigotes) | 86 µM | [1] |
| Copper(I) complex | Leishmania (L.) amazonensis (promastigotes) | 186 µM | [1] |
| Diethyldithiocarbamate (DDC) with Copper | Plasmodium falciparum | Potentiated activity (specific IC50 not provided) | [2] |
| Disulfiram (Alone) | |||
| Disulfiram | Plasmodium falciparum | Active at ≥ 0.1 µg/mL | |
| Alternative Anti-Parasitic Drugs | |||
| Amphotericin B | Leishmania donovani | 0.16 µM | |
| Metronidazole | Entamoeba histolytica | ~1.8 µM | |
| Pentamidine | Leishmania spp. | 0.5-5 µM | |
| Pentamidine | Trypanosoma brucei | 0.003-0.01 µM | |
| Melarsoprol | Trypanosoma brucei | 0.02-0.05 µM |
Note: IC50/EC50 values can vary depending on the parasite strain, stage (e.g., promastigote vs. amastigote), and the specific assay conditions used. Data for the Disulfiram-copper complex against Trypanosoma species is currently limited in the reviewed literature. One study indicated that the zinc-ditiocarb complex (a metabolite of Disulfiram) is 1000-fold more potent than metronidazole against E. histolytica.
Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the evaluation of Disulfiram and its copper complex as anti-parasitic agents.
In Vitro Anti-parasitic Activity Assay (e.g., MTT Assay)
This assay determines the viability of parasites after treatment with the test compounds.
-
Cell Culture: Parasites (e.g., Leishmania promastigotes, Trypanosoma brucei bloodstream forms, or Plasmodium falciparum-infected erythrocytes) are cultured in their respective appropriate media under standard conditions (e.g., 26°C for Leishmania promastigotes, 37°C for others).
-
Compound Preparation: Disulfiram and copper chloride (CuCl₂) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. The Disulfiram-copper complex is typically formed in situ by adding equimolar concentrations of Disulfiram and CuCl₂ to the culture medium. Serial dilutions of the test compounds are prepared.
-
Treatment: Parasites are seeded in 96-well plates at a predetermined density. The test compounds (Disulfiram alone, CuCl₂ alone, and Disulfiram-copper complex) and control drugs are added to the wells. A vehicle control (e.g., DMSO) and a negative control (no treatment) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Live, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of parasite viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is determined by plotting a dose-response curve.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the generation of intracellular ROS, a key mechanism of Disulfiram-copper complex-induced cell death.
-
Cell Preparation and Treatment: Parasites are cultured and treated with the Disulfiram-copper complex as described in the anti-parasitic activity assay. A known ROS inducer (e.g., H₂O₂) is used as a positive control.
-
Probe Loading: The parasites are washed and incubated with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark. DCFH-DA is non-fluorescent but is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of ROS.
-
Fluorescence Measurement: The fluorescence intensity of the parasite suspension is measured using a fluorometer, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
-
Data Analysis: The increase in fluorescence intensity in treated cells compared to untreated controls indicates the level of ROS production.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in the cellular response to the Disulfiram-copper complex.
-
Protein Extraction: After treatment, parasites are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of JNK, p38 MAPK, or other signaling proteins) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels to determine the activation of specific signaling pathways.
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action of the Disulfiram-copper complex and a typical experimental workflow.
Caption: Proposed anti-parasitic mechanism of the Disulfiram-copper complex.
Caption: General experimental workflow for evaluating anti-parasitic efficacy.
References
Safety Operating Guide
Safe Disposal of Disul (Disulfiram): A Guide for Laboratory Professionals
Proper disposal of Disul (Disulfiram) is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential information on the correct procedures for handling and disposing of this compound waste, in accordance with safety data sheets and general chemical waste management principles.
Key Disposal and Safety Information
Researchers and laboratory personnel must handle this compound waste as hazardous material. Adherence to local, regional, and national regulations for hazardous waste disposal is mandatory.[1] The following table summarizes critical information for the safe disposal of this compound.
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents and container at an approved waste disposal plant. | [1] |
| Prohibited Disposal | Do not dispose of with household garbage. Do not allow the product to reach the sewage system or enter drains or water courses. | [1][2] |
| Waste Classification | Chemical waste generators must determine if this compound is classified as hazardous waste and ensure complete and accurate classification according to regulations. | [1] |
| Spill Cleanup | In case of a spill, sweep up and shovel the material into suitable, labeled containers for disposal. Avoid generating dust. Use dry clean-up procedures. | [1][3][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles, and a NIOSH-approved respirator. Appropriate laboratory apparel should be worn, and contaminated clothing should be removed and laundered before reuse. | [1][5] |
| Incompatible Materials | Avoid contact with acids, peroxides, acid halides, and oxidizing agents. Thiocarbamates and dithiocarbamates can generate flammable gases when combined with aldehydes, nitrides, and hydrides. | [3] |
Experimental Protocol: Spill Management and Disposal Preparation
While no experimental protocols for the chemical neutralization of this compound for disposal are provided in the safety data sheets, the following procedural steps, derived from accidental release measures, should be followed for the preparation of this compound waste for disposal.
Materials:
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, NIOSH-approved respirator, lab coat.
-
Dry clean-up materials: shovel, broom, dustpan.
-
Sealable and appropriately labeled hazardous waste containers.
Procedure:
-
Ensure Proper PPE: Before handling this compound waste, put on all required personal protective equipment.
-
Containment of Spills: In the event of a spill, immediately contain the area to prevent further spread.
-
Clean-up:
-
Container Management:
-
Ensure the waste container is compatible with this compound.
-
Do not overfill the container; it is recommended to fill it to no more than three-quarters full.
-
Securely seal the container.
-
-
Labeling: Label the waste container with "Hazardous Waste," the chemical name ("Disulfiram"), and any other information required by your institution's environmental health and safety department.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[6]
-
Disposal Request: Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's procedures.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Disul and Disulfiram
In the dynamic environment of pharmaceutical research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling "Disul," a term that can refer to this compound-sodium, a phenoxy herbicide, or Disulfiram, a drug used in the treatment of alcohol dependence. Given the potential for ambiguity, this document addresses the distinct personal protective equipment (PPE) requirements and handling protocols for both substances to ensure the safety of all laboratory personnel.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the first step in safe chemical handling. Both this compound-sodium and Disulfiram present unique risks that necessitate specific safety precautions.
This compound-sodium is irritating to the eyes, skin, and respiratory tract.[1] In high concentrations, it can also irritate the gastrointestinal tract and may cause damage to the liver and kidneys.[1] It is crucial to avoid inhalation of dust and mist.[1]
Disulfiram is harmful if swallowed and can cause an allergic skin reaction.[2][3][4] Prolonged or repeated exposure may cause damage to organs.[2][4] It is also very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to mitigate the risks associated with handling these chemicals. The following table summarizes the recommended PPE for this compound-sodium and Disulfiram based on Safety Data Sheet (SDS) information.
| Personal Protective Equipment | This compound-sodium | Disulfiram |
| Respiratory Protection | Particulate filter respirator adapted to the airborne concentration of the substance.[1] | Use in a well-ventilated area. Avoid breathing dust/fume.[4] |
| Hand Protection | Protective gloves.[1] | Protective gloves.[4] |
| Eye Protection | Safety goggles or eye protection in combination with breathing protection if powder.[1] | Not explicitly specified in the provided results, but standard laboratory practice dictates the use of safety glasses with side shields or goggles. |
| Skin and Body Protection | Remove contaminated clothes.[1] | Wear protective clothing.[4] |
Operational and Disposal Plans: A Step-by-Step Guide
A clear and concise operational plan is essential for minimizing exposure and ensuring proper disposal.
Handling Procedures:
-
Preparation: Before handling either substance, ensure that the work area is well-ventilated.[4] Have all necessary PPE readily available and inspected for integrity.
-
Dispensing: When weighing or transferring the powder, do so in a designated area, such as a chemical fume hood, to minimize the generation of dust. If appropriate, moisten the substance to prevent dusting.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][4] Always wash hands with soap and water after handling.[4]
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[4]
Emergency Procedures:
-
In case of skin contact: Immediately wash with plenty of water.[4] If skin irritation or a rash occurs, seek medical advice.[4]
-
In case of eye contact: Wash out immediately with water.[4] If irritation continues, seek medical attention.[4]
-
If inhaled: Remove from the contaminated area to fresh air.[4] If you feel unwell, get medical advice.[4]
-
If swallowed: Rinse your mouth.[4] Call a POISON CENTER or doctor if you feel unwell.[4]
Disposal Plan:
Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local regulations.[4] For spills, sweep the spilled substance into covered, sealable containers.[1] Carefully collect the remainder and then store and dispose of it according to local regulations.[1] Do NOT wash away into the sewer.[1]
This compound Handling and Disposal Workflow
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
